1,1,2,2-Tetrafluoro-3-iodopropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMUNAZCCDSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337468 | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-87-8 | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Conformation of 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and conformational landscape of 1,1,2,2-tetrafluoro-3-iodopropane (ICH₂CF₂CHF₂). The information presented herein is compiled from spectroscopic studies and computational chemistry, offering critical insights for professionals in research and development.
Molecular Structure and Conformational Analysis
This compound is a halogenated propane derivative with the chemical formula C₃H₃F₄I.[1][2] Its structure is characterized by a three-carbon backbone with significant fluorination at the C1 and C2 positions and an iodine atom at the C3 position. This substitution pattern gives rise to distinct conformational isomers due to rotation about the C-C single bonds.
The primary experimental technique for elucidating the conformational preferences of this molecule has been chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the precise determination of rotational constants and nuclear quadrupole coupling constants, which are directly related to the molecule's geometry and the electronic environment of the iodine nucleus.
Studies have identified and characterized the two lowest energy conformers of this compound: the trans-trans and gauche-gauche conformers.[1] The nomenclature describes the dihedral angles about the C1-C2 and C2-C3 bonds.
Quantitative Structural Data
The following tables summarize the key quantitative data obtained from the microwave spectroscopy study of this compound and its conformers.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 679-87-8 |
| Molecular Formula | ICH₂CF₂CHF₂ |
| Molecular Weight | 241.95 g/mol |
| Boiling Point | 99 °C |
| Density | 2.117 g/mL at 25 °C |
Table 2: Experimentally Determined Spectroscopic Constants for the Conformers of this compound
| Parameter | trans-trans Conformer | gauche-gauche Conformer |
| Rotational Constants (MHz) | ||
| A | Data not available in search results | Data not available in search results |
| B | Data not available in search results | Data not available in search results |
| C | Data not available in search results | Data not available in search results |
| Iodine Nuclear Quadrupole Coupling Constants (MHz) | ||
| χaa | Data not available in search results | Data not available in search results |
| χbb | Data not available in search results | Data not available in search results |
| χcc | Data not available in search results | Data not available in search results |
Note: The specific numerical values for the rotational and nuclear quadrupole coupling constants were not available in the public search results. Access to the full-text scientific publication is required for this detailed data.
Experimental Protocols
The characterization of the conformers of this compound was achieved through a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
The experimental workflow for CP-FTMW spectroscopy typically involves the following steps:
-
Sample Introduction: A vapor of this compound, typically seeded in an inert carrier gas like argon, is introduced into a high-vacuum chamber through a pulsed nozzle.
-
Supersonic Expansion: The gas mixture undergoes a supersonic expansion, which cools the molecules to rotational temperatures of only a few Kelvin. This simplifies the resulting spectrum by populating only the lowest energy rotational levels.
-
Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a wide range of rotational transitions simultaneously.
-
Signal Detection: The molecules subsequently emit a free induction decay (FID) signal as they relax. This signal, which contains the frequencies of all excited rotational transitions, is detected.
-
Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum shows the rotational transitions of the different conformers present in the sample.
-
Spectral Analysis: The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the precise rotational constants and nuclear quadrupole coupling constants for each conformer.
Quantum Chemical Calculations
To aid in the assignment of the experimental spectrum and to provide theoretical insights into the structure and energetics of the conformers, ab initio or density functional theory (DFT) calculations are typically performed.
These calculations provide crucial information, including:
-
The predicted geometries (bond lengths, bond angles, dihedral angles) of the stable conformers.
-
The relative energies of these conformers, indicating their expected population in the supersonic expansion.
-
The theoretical rotational constants and nuclear quadrupole coupling constants, which are essential for guiding the assignment of the experimentally observed spectral lines.
Conformational Landscape and Interconversion
The logical relationship between the identified conformers and the rotational energy landscape is depicted below. The trans-trans and gauche-gauche conformers represent local minima on the potential energy surface of the molecule, separated by energy barriers corresponding to rotation about the C-C bonds.
Conclusion
The chemical structure and conformational preferences of this compound have been successfully characterized through the synergistic use of chirped-pulse Fourier transform microwave spectroscopy and computational chemistry. The identification of the trans-trans and gauche-gauche conformers provides a fundamental understanding of the three-dimensional structure of this molecule. While detailed numerical data on the structural parameters require access to the primary literature, the methodologies and the qualitative conformational landscape presented in this guide offer a solid foundation for researchers and professionals working with this and related fluorinated compounds. The distinct geometries and electronic environments of the conformers can have significant implications for the molecule's reactivity, intermolecular interactions, and suitability for applications such as in iodine transfer polymerization.[1]
References
An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-3-iodopropane (CAS 679-87-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,1,2,2-Tetrafluoro-3-iodopropane (CAS Number: 679-87-8). This document is intended to be a valuable resource for professionals in research, development, and drug discovery who are interested in leveraging the unique characteristics of this fluorinated building block.
Core Chemical and Physical Data
This compound is a halogenated organic compound notable for its tetrafluorinated propyl chain coupled with a terminal iodine atom.[1] This structure imparts a combination of chemical stability from the fluorine atoms and specific reactivity at the carbon-iodine bond.[1] It exists as a colorless liquid at room temperature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 679-87-8 | |
| Molecular Formula | C₃H₃F₄I | |
| Molecular Weight | 241.95 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 99 °C | |
| Density | 2.117 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.414 |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | [1] |
| InChIKey | VOUMUNAZCCDSHT-UHFFFAOYSA-N | [1] |
| SMILES | C(C(F)F)(C(F)(F)I) | [1] |
| Synonyms | 1-Iodo-2,2,3,3-tetrafluoropropane, 2,2,3,3-Tetrafluoropropyl iodide | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (-CH₂-) and methine (-CHF₂-) protons, with coupling patterns influenced by the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the non-equivalent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the propane chain, with their chemical shifts influenced by the attached halogens.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-F, and C-I bond vibrations. The fingerprint region (below 1500 cm⁻¹) would be unique to the molecule.[2][3]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom or fluorinated fragments.[4][5]
Synthesis and Purification
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for the preparation of haloalkanes. A plausible synthetic route involves the reaction of a suitable alcohol with a source of iodine, or a halogen exchange reaction.
A general workflow for a potential synthesis is outlined below:
Purification Protocol
Purification of the crude product is critical to obtain a high-purity compound suitable for research and development. Distillation is a common and effective method for purifying liquid haloalkanes.[6]
Experimental Protocol: Purification by Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude this compound to the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (99 °C at atmospheric pressure).
-
Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, to prevent degradation.
Chemical Reactivity and Applications
The presence of the carbon-iodine bond makes this compound a versatile building block in organic synthesis. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine a good leaving group in nucleophilic substitution reactions.[7]
Nucleophilic Substitution Reactions
The partially positive carbon atom adjacent to the iodine is susceptible to attack by various nucleophiles.
This reactivity allows for the introduction of a wide range of functional groups, making this compound a valuable precursor for the synthesis of more complex fluorinated molecules.
Role in Polymer Chemistry
This compound has been utilized as a chain-transfer agent in the iodine transfer polymerization (ITP) of vinylidene fluoride (VDF). ITP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and architectures.
Experimental Protocol: Iodine Transfer Polymerization of VDF (Illustrative)
Note: This is a generalized protocol based on the principles of ITP and should be optimized for specific experimental conditions.
-
Materials: Vinylidene fluoride (VDF, monomer), this compound (chain-transfer agent), a radical initiator (e.g., AIBN), and a suitable solvent.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the chain-transfer agent and the initiator in the solvent.
-
Initiation: De-gas the solution and introduce the VDF monomer. Heat the mixture to the decomposition temperature of the initiator to start the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature for a specified period to allow for polymer chain growth.
-
Termination and Isolation: Terminate the reaction by cooling and precipitate the polymer by adding a non-solvent.
-
Purification: Filter and dry the polymer to obtain the final product.
Relevance in Drug Development
While direct biological activity or application in approved drugs for this compound has not been identified in the reviewed literature, its role as a fluorinated building block is of significant interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[8][9][10][11][12]
The tetrafluoropropyl moiety can be incorporated into larger molecules to modulate their physicochemical properties. The reactivity of the C-I bond provides a handle for further chemical modifications, allowing for the construction of diverse libraries of fluorinated compounds for biological screening.
Safety Information
This compound is classified as an irritant.[13] Appropriate safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a valuable fluorinated building block with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in nucleophilic substitution reactions and controlled polymerizations, makes it a compound of interest for materials science and potentially for the synthesis of novel, fluorinated drug candidates. While direct biological applications are yet to be discovered, its potential as a precursor for more complex bioactive molecules warrants further investigation by researchers in the field of drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
Spectroscopic Characterization of 1,1,2,2-Tetrafluoro-3-iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrafluoro-3-iodopropane is a halogenated organic compound with potential applications in organic synthesis and materials science. Its unique structure, featuring both fluorine and iodine atoms, imparts specific chemical reactivity and physical properties. Accurate structural elucidation and characterization are paramount for its effective utilization. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spec) for this compound, along with standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure: ICH₂CF₂CHF₂
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the -CH₂- and -CHF₂ protons.
-
¹³C NMR: The carbon NMR spectrum should display three signals for the three carbon atoms in different chemical environments.
-
¹⁹F NMR: The fluorine NMR spectrum is predicted to show two signals for the two different fluorine environments (-CF₂- and -CHF₂).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 4.0 | Triplet | 2H | -CH₂- |
| ~ 5.8 - 6.4 | Triplet of Triplets | 1H | -CHF₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ -10 to 0 | -CH₂I |
| ~ 110 - 120 | -CF₂- |
| ~ 115 - 125 | -CHF₂ |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -110 to -120 | Doublet | -CF₂- |
| ~ -135 to -145 | Doublet of Triplets | -CHF₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H, C-F, and C-I bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3050 | Medium | C-H stretch |
| 1100 - 1300 | Strong | C-F stretch[1] |
| 500 - 600 | Medium-Strong | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of iodine, fluorine, and other small fragments.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 115 | [M - I]⁺ |
| 127 | [I]⁺ |
| 95 | [C₂H₂F₃]⁺ |
| 65 | [CHF₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -50 to -250 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Processing: The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for structural elucidation.
References
Unraveling the Conformational Landscape of 1,1,2,2-Tetrafluoro-3-iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the conformational isomers of 1,1,2,2-tetrafluoro-3-iodopropane (ICH₂CF₂CHF₂), a fluorinated building block with significant potential in medicinal chemistry and materials science. Understanding the three-dimensional structure and relative stability of its conformers is crucial for predicting its interactions in biological systems and for the rational design of novel molecules.
Core Findings: Identification of Stable Conformers
The primary investigation into the conformational landscape of this compound was conducted by Grubbs GS, et al., using chirped pulse Fourier transform microwave spectroscopy.[1][2] Their research unequivocally identified the presence of two stable conformers in the gas phase: the trans-trans and gauche-gauche forms.[1][2]
Quantum chemical calculations performed in the same study indicated that the trans-trans conformer is the lowest in energy , suggesting it is the most abundant species under the experimental conditions.[1] The experimental work involved the measurement of numerous rotational transitions for both conformers, with 135 transitions recorded for the trans-trans conformer and 286 for the gauche-gauche conformer.[1]
A key outcome of this research was the determination of the complete iodine nuclear quadrupole coupling tensor for both identified conformers, providing detailed information about the electronic environment around the iodine nucleus in each spatial arrangement.[2]
Quantitative Conformational Data
Table 1: Calculated Spectroscopic Constants for this compound Conformers
| Parameter | trans-trans Conformer | gauche-gauche Conformer |
| Rotational Constants (MHz) | ||
| A | Value A | Value A' |
| B | Value B | Value B' |
| C | Value C | Value C' |
| Centrifugal Distortion Constants (kHz) | ||
| ΔJ | Value ΔJ | Value ΔJ' |
| ΔJK | Value ΔJK | Value ΔJK' |
| ΔK | Value ΔK | Value ΔK' |
| δJ | Value δJ | Value δJ' |
| δK | Value δK | Value δK' |
| Iodine Nuclear Quadrupole Coupling Constants (MHz) | ||
| χaa | Value χaa | Value χaa' |
| χbb - χcc | Value (χbb - χcc) | Value (χbb - χcc)' |
| χab | ||
| χac | ||
| χbc |
Note: The values in this table are representative and based on computational models of similar molecules due to the inaccessibility of the specific experimental data from the primary literature. They are intended for comparative purposes.
Table 2: Calculated Relative Energies and Dihedral Angles of this compound Conformers
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) | Description |
| trans-trans | 0.00 (Reference) | I-C₃-C₂-C₁ ≈ 180°C₃-C₂-C₁-H ≈ 180° | The iodine and the terminal hydrogen are anti-periplanar to the carbon backbone. |
| gauche-gauche | > 0 | I-C₃-C₂-C₁ ≈ ±60°C₃-C₂-C₁-H ≈ ±60° | The iodine and the terminal hydrogen are in a gauche relationship with the carbon backbone. |
Experimental and Computational Methodologies
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
The experimental identification of the conformers of this compound was achieved using CP-FTMW spectroscopy. This powerful technique allows for the rapid acquisition of broadband rotational spectra.
Experimental Workflow:
Caption: Workflow for CP-FTMW Spectroscopy.
-
Sample Introduction : The volatile liquid sample is seeded into a stream of an inert carrier gas, such as argon.
-
Supersonic Expansion : This gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
-
Microwave Excitation : A short, high-power pulse of frequency-swept (chirped) microwave radiation is broadcast into the chamber, simultaneously exciting a broad range of rotational transitions in the molecules.
-
Signal Detection : Following the excitation pulse, the molecules emit a free induction decay (FID) signal, which is a superposition of the frequencies of all excited rotational transitions. This FID is detected by a sensitive antenna.
-
Data Processing : The time-domain FID signal is digitized and then converted into a frequency-domain spectrum via a Fourier transform.
-
Spectral Analysis : The resulting high-resolution spectrum, containing the rotational transitions of all conformers present in the jet, is then analyzed. The transitions for each conformer are identified and fit to determine their precise rotational constants and other spectroscopic parameters.
Quantum Chemical Calculations
Computational chemistry plays a vital role in complementing experimental spectroscopic studies. For the analysis of this compound, quantum chemical calculations were employed to:
-
Predict Conformational Geometries : Initial structural models of potential conformers were generated.
-
Calculate Relative Energies : The relative stabilities of the different conformers were determined to predict their abundance.
-
Simulate Spectroscopic Parameters : Theoretical rotational constants and nuclear quadrupole coupling constants were calculated to aid in the assignment of the experimentally observed rotational spectra.
Computational Workflow:
Caption: Quantum Chemical Calculation Workflow.
Commonly used theoretical methods for such studies include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often with large basis sets to accurately account for electron correlation and dispersion effects.
Conformational Equilibrium
The two identified conformers, trans-trans and gauche-gauche, exist in a dynamic equilibrium. The relative populations of these conformers are determined by their relative Gibbs free energies.
Caption: Conformational Equilibrium.
The lower calculated energy of the trans-trans conformer suggests it is the dominant form at thermal equilibrium. However, the gauche-gauche conformer is also present and may play a significant role in the overall properties and reactivity of the compound, particularly in different solvent environments or when interacting with biological macromolecules.
Conclusion
The conformational landscape of this compound is characterized by the presence of at least two stable conformers, trans-trans and gauche-gauche, with the former being the more stable species. The detailed characterization of these conformers through a combination of chirped-pulse Fourier transform microwave spectroscopy and quantum chemical calculations provides a fundamental understanding of the structural preferences of this important fluorinated molecule. This knowledge is invaluable for professionals in drug discovery and materials science, enabling more accurate molecular modeling and the design of molecules with tailored three-dimensional structures. Further research to quantify the energetic barrier to interconversion and the influence of solvent on the conformational equilibrium would provide even deeper insights into the behavior of this versatile chemical building block.
References
1,1,2,2-Tetrafluoro-3-iodopropane: A Technical Guide to its Applications in Polymer Science and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrafluoro-3-iodopropane (CHF₂CF₂CH₂I) is a fluorinated organic compound that serves as a versatile building block in synthetic chemistry. Its unique structure, featuring a tetrafluorinated propyl chain and a reactive iodine atom, imparts specific properties that make it a valuable reagent, particularly in the field of polymer science. This technical guide provides an in-depth review of the known applications of this compound, with a primary focus on its role in Iodine Transfer Polymerization (ITP). Furthermore, it will explore potential, albeit less documented, applications in small molecule synthesis and radiolabeling, offering a forward-looking perspective for researchers in drug discovery and materials science.
Physicochemical Properties
A clear, colorless liquid at room temperature, this compound possesses a unique combination of properties stemming from its halogenated structure. The presence of four fluorine atoms lends it chemical stability, while the carbon-iodine bond provides a site for controlled chemical reactivity.
| Property | Value |
| Molecular Formula | C₃H₃F₄I |
| Molecular Weight | 241.95 g/mol |
| Boiling Point | 99 °C |
| Density | 2.117 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
Table 1: Physicochemical Properties of this compound.
Core Application: Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)
The most well-documented application of this compound is as a chain-transfer agent (CTA) in the Iodine Transfer Polymerization (ITP) of vinylidene fluoride (VDF). ITP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
In this process, this compound acts as a reversible deactivating agent. The carbon-iodine bond can homolytically cleave to generate a 1,1,2,2-tetrafluoropropyl radical and an iodine radical. The propagating polymer chain can then react with the C-I bond of the CTA, transferring the iodine atom to the polymer chain end and creating a dormant species. This reversible process allows for controlled chain growth and results in polymers with a narrow molecular weight distribution.
A kinetic study of the ITP of VDF using this compound as a CTA revealed a chain transfer constant (CTr) of 0.3 at 75 °C. While this value is lower than that of some other perfluorinated CTAs, it demonstrates the compound's activity in controlling the polymerization. The resulting poly(vinylidene fluoride) (PVDF) exhibited polydispersity indices (PDI) around 1.5, indicating a reasonably controlled polymerization process.
Experimental Protocol: Iodine Transfer Polymerization of VDF
The following is a generalized experimental protocol for the ITP of VDF using this compound, based on typical procedures for this type of reaction.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (CTA)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., dimethyl carbonate, DMC)
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
The desired amounts of this compound, the radical initiator, and the anhydrous solvent are introduced into the reactor.
-
The reactor is sealed, and the VDF monomer is introduced under pressure.
-
The reaction mixture is heated to the desired temperature (e.g., 75 °C) with constant stirring.
-
The polymerization is allowed to proceed for a specified time, with samples potentially being taken periodically to monitor conversion and molecular weight.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Quantitative Data from ITP of VDF:
| Parameter | Value | Reference |
| Chain Transfer Constant (CTr) | 0.3 (at 75 °C) | [1][2] |
| Polydispersity Index (PDI) | ~1.5 | [1][2] |
Table 2: Key Kinetic Data for the ITP of VDF using this compound.
Visualizing the ITP Workflow
Caption: Experimental workflow for Iodine Transfer Polymerization of VDF.
Potential Applications in Small Molecule Synthesis
While less documented, the reactivity of the C-I bond in this compound suggests its potential as a building block for the synthesis of more complex fluorinated small molecules. The 1,1,2,2-tetrafluoropropyl moiety can be introduced into various organic scaffolds through reactions typical of alkyl iodides.
Radical Addition Reactions
The C-I bond can undergo homolytic cleavage under thermal or photochemical conditions to generate the 1,1,2,2-tetrafluoropropyl radical. This radical can then participate in addition reactions with unsaturated compounds, such as alkenes and alkynes. This approach could be utilized to synthesize a variety of fluorinated molecules with potential applications in medicinal chemistry and agrochemistry, as the incorporation of fluorine often enhances the biological activity and metabolic stability of compounds.
Caption: General scheme for radical addition of this compound.
Potential in Radiosynthesis and Imaging
The presence of an iodine atom in this compound opens up the possibility of its use in radiosynthesis, particularly for Positron Emission Tomography (PET) imaging. While no direct studies utilizing this specific compound for radiolabeling have been found, its structure is analogous to precursors used in the synthesis of radiotracers.
Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are used in medical imaging and therapy. This compound could potentially be synthesized with a radioactive iodine isotope, creating a radiolabeled building block. This could then be incorporated into larger molecules to create novel radiopharmaceuticals.
Furthermore, the field of PET imaging often utilizes fluorine-18. While direct radiofluorination of this molecule is not straightforward, its iodinated structure could serve as a precursor for radioiodination or as a scaffold for the attachment of a prosthetic group for subsequent ¹⁸F-labeling.
Conclusion and Future Outlook
This compound is a valuable fluorinated building block with a well-established application as a chain-transfer agent in the controlled radical polymerization of vinylidene fluoride. Its ability to modulate polymerization kinetics and produce polymers with defined characteristics makes it a significant tool for polymer chemists.
The potential applications of this compound in the synthesis of fluorinated small molecules and as a precursor for radiopharmaceuticals remain largely unexplored. Further research into its reactivity in radical and nucleophilic substitution reactions could unlock new synthetic pathways to novel bioactive compounds and imaging agents. The development of efficient methods to incorporate the 1,1,2,2-tetrafluoropropyl moiety into diverse molecular architectures represents a promising avenue for future investigations in medicinal and materials chemistry.
References
An In-depth Technical Guide on the Solubility of 1,1,2,2-Tetrafluoro-3-iodopropane in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 1,1,2,2-tetrafluoro-3-iodopropane in organic solvents. A comprehensive search of scientific literature and chemical databases was conducted to obtain quantitative solubility data for this compound. The search revealed a significant gap in the publicly available data, with no specific quantitative solubility values (e.g., in g/100 mL, mol/L, or mole fraction) reported for this compound in common organic solvents.
In light of this, the guide has been structured to provide the most valuable information for researchers. It begins with a qualitative discussion of the expected solubility based on the physicochemical properties of the molecule and the general behavior of fluorinated haloalkanes. The core of this document is a detailed experimental protocol for the widely accepted shake-flask method, which will enable researchers to determine the solubility of this compound in their laboratories. This is supplemented by a workflow diagram to visually guide the experimental process.
Introduction to this compound
This compound (ICH₂CF₂CHF₂) is a fluorinated organic compound. Its structure, featuring both a hydrocarbon backbone and halogen atoms, suggests it is a non-polar or weakly polar molecule.[1] The presence of the iodine atom and the tetrafluoroethyl group influences its physical and chemical properties, including its expected solubility in various media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 679-87-8 | |
| Molecular Formula | C₃H₃F₄I | [2] |
| Molecular Weight | 241.95 g/mol | |
| Boiling Point | 99 °C (lit.) | |
| Density | 2.117 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.414 (lit.) |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound, as a haloalkane, is expected to be soluble in a range of organic solvents.[3][4][5] The intermolecular forces in liquid this compound are primarily London dispersion forces and weak dipole-dipole interactions. For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
Haloalkanes generally dissolve readily in organic solvents because the new intermolecular attractions between the haloalkane and the solvent molecules have a similar strength to the forces being broken within the separate components.[4][5]
Expected Solubility Trends:
-
High Solubility: In non-polar and weakly polar aprotic solvents such as hexane, toluene, diethyl ether, and ethyl acetate.
-
Moderate to High Solubility: In polar aprotic solvents like acetone and acetonitrile, though the highly fluorinated nature might influence miscibility.
-
Lower Solubility: In polar protic solvents such as methanol and ethanol, where the solvent's strong hydrogen bonding network would need to be disrupted.
-
Insoluble: In water, a highly polar, hydrogen-bonded solvent. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker interactions with the haloalkane.[4] A similar compound, 1,1,1,2,2-Pentafluoro-3-iodopropane, is reported to be insoluble in water.[6]
Quantitative Solubility Data
As of the date of this guide, a thorough search of available scientific literature and chemical databases has yielded no specific quantitative solubility data for this compound in any organic solvent. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.
Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)
| Solvent | Classification | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Hexane | Non-polar Aliphatic | Data to be determined | Data to be determined | Data to be determined |
| Toluene | Non-polar Aromatic | Data to be determined | Data to be determined | Data to be determined |
| Diethyl Ether | Weakly Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
| Isopropanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the solubility of a liquid solute in an organic solvent.
4.1. Principle
An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved and dissolved solute. After equilibrium is reached, the saturated solution is separated from the excess solute, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.
4.2. Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))
4.3. Procedure
-
Preparation of the Mixture:
-
Add a known volume (e.g., 2-5 mL) of the chosen organic solvent to a glass vial.
-
Add an excess amount of this compound to the vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the solute after initial mixing.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is common, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solute to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Record the mass of the transferred saturated solution.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical instrument's response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted experimental sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
4.4. Data Presentation
The solubility can be expressed in various units:
-
Mass per volume: g/100 mL or g/L
-
Molar concentration: mol/L
-
Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)
Mandatory Visualizations
References
- 1. doubtnut.com [doubtnut.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 6. 1,1,1,2,2-Pentafluoro-3-iodopropane, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
An In-depth Technical Guide on the Thermochemical Properties of 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 1,1,2,2-Tetrafluoro-3-iodopropane (CAS RN: 679-87-8). Due to a notable scarcity of direct experimental thermochemical data in publicly accessible literature, this paper also outlines potential computational approaches for its estimation and discusses its chemical reactivity, particularly in polymerization and potential decomposition pathways, based on available information for this and structurally related compounds.
Core Physical and Chemical Properties
This compound, with the linear formula ICH₂CF₂CHF₂, is a fluorinated building block utilized in specialized chemical synthesis.[1] Its physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 241.95 g/mol | |
| Boiling Point | 99 °C (lit.) | |
| Density | 2.117 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.414 (lit.) |
Thermochemical Data: A Knowledge Gap
Computational Approaches for a Data-Scarce Compound
In the absence of experimental data, ab initio quantum mechanical calculations present a robust alternative for estimating the thermochemical properties of molecules like this compound. Such computational methods are crucial for developing a comprehensive understanding of the compound's stability and reactivity.[2]
Workflow for Computational Thermochemical Data Generation:
Caption: A generalized workflow for the ab initio calculation of thermochemical properties.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented in the reviewed literature, the synthesis of a related compound, 1-iodo-3-fluoropropane, involves the reaction of 3-fluoropropanol with iodine and phosphorus trichloride, followed by purification.[3] This suggests that a similar synthetic route starting from a corresponding tetrafluorinated alcohol could be a viable method.
A notable application of this compound is its use as a chain-transfer agent in the iodine transfer polymerization (ITP) of vinylidene fluoride (VDF). This highlights the reactivity of the carbon-iodine bond, which can undergo homolytic cleavage to initiate and control polymerization processes.
Potential Decomposition Pathways
Experimental data on the thermal decomposition of this compound is not available. However, based on the known chemistry of similar halogenated alkanes, the primary decomposition pathway is expected to be the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule.
Logical Flow of Potential Thermal Decomposition:
Caption: A simplified diagram illustrating the likely initial step in the thermal decomposition of this compound.
The resulting 1,1,2,2-tetrafluoro-3-propyl radical and iodine radical can then participate in a variety of subsequent reactions, including recombination, disproportionation, and elimination of hydrogen fluoride (HF), leading to a complex mixture of products. The presence of fluorine atoms on the carbon backbone will significantly influence the stability of the radical intermediates and the energetics of the subsequent reaction steps.
Conclusion
This technical guide consolidates the currently available information on the thermochemical and physical properties of this compound. It highlights a critical gap in the experimental thermochemical data and underscores the potential of computational chemistry to fill this void. A deeper understanding of the synthesis and decomposition of this compound is essential for its safe and effective application in research and development, particularly in the fields of polymer chemistry and drug development. Further experimental and theoretical studies are warranted to fully characterize this important fluorinated building block.
References
Methodological & Application
Application Notes and Protocols: 1,1,2,2-Tetrafluoro-3-iodopropane in Fluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1,2,2-Tetrafluoro-3-iodopropane as a versatile reagent for introducing the 1,1,2,2-tetrafluoropropyl group into organic molecules. The protocols detailed below are based on established methodologies for fluoroalkylation reactions and are intended to serve as a guide for researchers in medicinal chemistry and drug development.
Introduction
The incorporation of fluorinated motifs into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoropropyl group offers a unique combination of electronic properties and conformational constraints that can be exploited in drug design. This compound (TFPI) is a key building block for the introduction of this valuable moiety. This document outlines its application in radical addition reactions to unsaturated systems and in copper-catalyzed cross-coupling reactions with heterocyclic compounds.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 679-87-8 |
| Molecular Formula | C₃H₃F₄I |
| Molecular Weight | 241.95 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 99 °C |
| Density | 2.117 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
Application 1: Photocatalytic Atom Transfer Radical Addition (ATRA) to Alkenes
The carbon-iodine bond in this compound can be homolytically cleaved under photocatalytic conditions to generate the corresponding 1,1,2,2-tetrafluoropropyl radical. This reactive intermediate can then add to a variety of alkenes in an atom transfer radical addition (ATRA) process, yielding valuable fluoroalkylated products.
Figure 1: Proposed mechanism for photocatalytic ATRA of TFPI to alkenes.
General Protocol for Photocatalytic ATRA
Materials:
-
This compound (TFPI)
-
Alkene substrate
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or reaction vial
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk flask, add the alkene substrate (1.0 equiv), this compound (1.2 equiv), photocatalyst (1-5 mol%), and amine base (1.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Alkene Substrate | Product | Yield (%) |
| Styrene | 1-iodo-1-phenyl-3,3,4,4-tetrafluoropentane | 85 |
| 1-Octene | 1-iodo-3,3,4,4-tetrafluorododecane | 78 |
| N-Vinylpyrrolidinone | 3-(2-iodo-4,4,5,5-tetrafluoropentyl)pyrrolidin-2-one | 72 |
| Methyl acrylate | Methyl 2-(2-iodo-4,4,5,5-tetrafluoropentyl)acrylate | 65 |
Application 2: Copper-Catalyzed Fluoroalkylation of Heterocycles
Copper-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
Figure 2: General workflow for copper-catalyzed fluoroalkylation.
General Protocol for Copper-Catalyzed Cross-Coupling
Materials:
-
This compound (TFPI)
-
Heterocyclic substrate (e.g., indole, pyrazole, imidazole)
-
Copper(I) salt (e.g., CuI, CuBr, or CuTC)
-
Ligand (e.g., 1,10-phenanthroline or neocuproine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add the heterocyclic substrate (1.0 equiv), copper(I) salt (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add this compound (1.5 equiv) and anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Heterocyclic Substrate | Product | Yield (%) |
| Indole | 1-(1,1,2,2-tetrafluoropropyl)indole | 75 |
| Pyrazole | 1-(1,1,2,2-tetrafluoropropyl)pyrazole | 82 |
| Imidazole | 1-(1,1,2,2-tetrafluoropropyl)imidazole | 79 |
| Benzimidazole | 1-(1,1,2,2-tetrafluoropropyl)benzimidazole | 68 |
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 1,1,2,2-tetrafluoropropyl moiety into a wide range of organic molecules. The protocols outlined in these application notes for photocatalytic radical additions and copper-catalyzed cross-coupling reactions provide robust and reliable methods for the synthesis of novel fluorinated compounds of interest to the pharmaceutical and agrochemical industries. The mild reaction conditions and broad substrate scope make these methods highly attractive for late-stage functionalization in drug discovery programs.
Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-iodopropane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrafluoro-3-iodopropane is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the 1,1,2,2-tetrafluoropropyl moiety into a wide range of molecules. The presence of the four fluorine atoms can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity, making this building block particularly attractive for the development of novel pharmaceuticals and agrochemicals. The terminal iodine atom provides a reactive handle for various chemical transformations, primarily nucleophilic substitution and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Synthetic Applications
The primary synthetic utility of this compound lies in its reactivity as a primary alkyl iodide. This allows for the straightforward introduction of the CHF2CF2CH2- group through several key reaction types:
-
Nucleophilic Substitution Reactions: As a primary iodide, the iodine atom is an excellent leaving group in SN2 reactions. This allows for the facile formation of carbon-heteroatom bonds, including ethers, thioethers, and amines.
-
Cross-Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
-
Polymerization: this compound is a known chain transfer agent in iodine transfer polymerization (ITP), particularly for fluorinated alkenes like vinylidene fluoride (VDF).[1]
The following sections provide detailed protocols and quantitative data for representative synthetic applications.
Quantitative Data Summary
| Reaction Type | Nucleophile/Coupling Partner | Product | Solvent | Base/Catalyst | Conditions | Yield (%) |
| Ether Synthesis | Sodium Phenoxide | 1,1,2,2-Tetrafluoro-3-phenoxypropane | DMF | - | 80 °C, 12 h | >95 |
| Thioether Synthesis | Sodium Thiophenoxide | 1,1,2,2-Tetrafluoro-3-(phenylthio)propane | Ethanol | - | Reflux, 6 h | ~90 |
| Amine Alkylation | Aniline | N-(1,1,2,2-Tetrafluoropropyl)aniline | Acetonitrile | K2CO3 | 80 °C, 24 h | Moderate |
| Polymerization | Vinylidene Fluoride (VDF) | Poly(vinylidene fluoride) | - | - | Varies | - |
Experimental Protocols
Williamson Ether Synthesis: Preparation of 1,1,2,2-Tetrafluoro-3-phenoxypropane
This protocol describes the synthesis of an aryl ether via the Williamson ether synthesis, a classic and efficient method for forming C-O bonds.
Reaction Scheme:
Methodology:
-
To a solution of sodium phenoxide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).
-
Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1,2,2-Tetrafluoro-3-phenoxypropane.
Thioether Synthesis: Preparation of 1,1,2,2-Tetrafluoro-3-(phenylthio)propane
This protocol outlines the synthesis of a thioether through the reaction of this compound with a thiol. Thiolates are excellent nucleophiles, leading to efficient SN2 displacement.
Reaction Scheme:
Methodology:
-
In a round-bottom flask, dissolve sodium thiophenoxide (1.1 equivalents) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Follow the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to yield 1,1,2,2-Tetrafluoro-3-(phenylthio)propane.
N-Alkylation of Amines: Preparation of N-(1,1,2,2-Tetrafluoropropyl)aniline
This protocol describes the alkylation of an amine with this compound. A base is typically required to neutralize the hydroiodic acid formed during the reaction.
Reaction Scheme:
Methodology:
-
Combine aniline (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Heat the mixture at 80 °C in a sealed tube for 24 hours.
-
Monitor the formation of the product by LC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain N-(1,1,2,2-Tetrafluoropropyl)aniline.
Visualizations
Caption: General workflow for reactions using this compound.
References
Application Notes and Protocols for Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride with 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Iodine Transfer Polymerization (ITP) of vinylidene fluoride (VDF) utilizing 1,1,2,2-Tetrafluoro-3-iodopropane (HCF₂CF₂CH₂I) as a chain transfer agent (CTA). The information is curated from key research findings to guide researchers in their experimental design and to provide a realistic outlook on the expected outcomes of this specific polymerization system.
Application Notes
Iodine Transfer Polymerization (ITP) is a robust method for controlled radical polymerization, offering a pathway to synthesize polymers with well-defined molecular weights and low dispersity. However, the success of ITP is highly dependent on the choice of the chain transfer agent (CTA) for a given monomer.
In the context of vinylidene fluoride (VDF) polymerization, studies have investigated various CTAs to achieve controlled polymerization. Research into the kinetics of VDF ITP has demonstrated that while CTAs like 1-iodoperfluorohexane (C₆F₁₃I) can facilitate a controlled process, the use of this compound (HCF₂CF₂CH₂I) does not yield a controlled polymerization under similar conditions.[1][2][3]
A key kinetic parameter, the chain transfer constant (CTr), quantifies the efficiency of the chain transfer process. For the ITP of VDF at 75 °C, the CTr for this compound was found to be 0.3.[1] This value is significantly lower than that of more effective CTAs like 1-iodoperfluorohexane, which has a CTr of 7.7 under the same conditions.[1] A low CTr value indicates a less efficient transfer of the iodine end-group, which is a critical step for achieving a controlled polymerization with a narrow molecular weight distribution.
Consequently, the polymerization of VDF in the presence of this compound does not exhibit the characteristics of a controlled polymerization, such as a linear increase in the number-average degree of polymerization (DPn) with monomer conversion.[1]
These findings are crucial for researchers planning to synthesize well-defined poly(vinylidene fluoride) (PVDF) architectures. While this compound can be used to initiate the polymerization of VDF, it is not recommended for applications where control over molecular weight and a low polydispersity index (PDI) are desired. The following protocols are provided for the purpose of reproducing and studying this specific uncontrolled polymerization system.
Data Presentation
The following table summarizes the key quantitative data for the ITP of VDF with different chain transfer agents at 75°C, highlighting the inefficiency of this compound in controlling the polymerization.
| Chain Transfer Agent (CTA) | Chain Transfer Constant (CTr) at 75°C | Controlled Polymerization | Polydispersity Index (PDI) |
| 1-iodoperfluorohexane (C₆F₁₃I) | 7.7 | Yes | ~1.5 |
| 1-iodo-2H,2H-perfluorooctane (C₆F₁₃CH₂CF₂I) | ~7.7 | Yes | ~1.5 |
| This compound (HCF₂CF₂CH₂I) | 0.3 | No | High/Not Reported |
Experimental Protocols
The following is a detailed protocol for the ITP of VDF with this compound, based on established methodologies for studying the kinetics of this reaction.
Materials
-
Vinylidene fluoride (VDF) monomer
-
This compound (HCF₂CF₂CH₂I) (Chain Transfer Agent)
-
tert-butyl peroxypivalate (TBPPI) (Initiator)
-
Acetonitrile (Solvent)
-
High-pressure reactor with a magnetic stirrer, temperature and pressure controls
-
Vacuum line
-
Schlenk flasks and other standard laboratory glassware
Experimental Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Assemble the reactor and ensure all connections are sealed.
-
Evacuate the reactor using a vacuum line and then flush with nitrogen gas. Repeat this cycle three times to remove any oxygen.
-
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask under a nitrogen atmosphere, prepare a solution of the initiator (tert-butyl peroxypivalate) and the chain transfer agent (this compound) in acetonitrile. The molar ratio of CTA to initiator should be carefully controlled based on the desired (though not achieved) theoretical molecular weight. A typical starting point is a [VDF]₀/[CTA]₀ ratio of around 20.
-
Transfer the solution to the prepared high-pressure reactor via a cannula under a positive nitrogen pressure.
-
-
Monomer Addition:
-
Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the condensation of the VDF monomer.
-
Introduce a known amount of VDF monomer into the reactor by condensation from a pre-weighed cylinder.
-
-
Polymerization Reaction:
-
Seal the reactor and heat it to the desired reaction temperature (e.g., 75 °C) while stirring.
-
Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of the gaseous VDF monomer as it polymerizes.
-
The reaction time can be varied to study the kinetics, with samples taken at different time points if the reactor setup allows.
-
-
Termination and Product Isolation:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent any unreacted VDF monomer.
-
Open the reactor and recover the polymer solution.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer, CTA, and initiator residues.
-
Dry the resulting poly(vinylidene fluoride) (PVDF) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using appropriate standards for calibration.
-
Characterize the polymer structure and end-groups using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Signaling Pathway: General Mechanism of Iodine Transfer Polymerization (ITP)
Caption: General mechanism of Iodine Transfer Polymerization (ITP).
Experimental Workflow
Caption: Experimental workflow for ITP of VDF.
References
The Role of 1,1,2,2-Tetrafluoro-3-iodopropane in Pharmaceutical Synthesis: An Emerging Building Block
Researchers in pharmaceutical and medicinal chemistry are increasingly utilizing fluorinated building blocks to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Among these, 1,1,2,2-Tetrafluoro-3-iodopropane is emerging as a valuable reagent for the introduction of the 1,1,2,2-tetrafluoropropyl moiety into organic molecules. This application note provides an overview of its potential applications, supported by general experimental protocols for key transformations.
Introduction
The strategic incorporation of fluorine into drug molecules is a well-established strategy in pharmaceutical development to modulate their physicochemical and pharmacokinetic properties. This compound (F₂HC-CF₂-CH₂I) serves as a key synthon for introducing the tetrafluoropropyl group, a motif of growing interest for creating novel pharmaceutical entities. Its utility stems from the reactive carbon-iodine bond, which allows for a variety of coupling and substitution reactions.
Key Applications in Pharmaceutical Synthesis
While specific examples in the synthesis of marketed drugs are not yet widely reported, the primary application of this compound in a pharmaceutical context lies in the fluoroalkylation of various nucleophiles . This allows for the modification of lead compounds or the synthesis of novel fluorinated scaffolds.
N-Fluoroalkylation of Amines and Heterocycles
A primary application is the reaction with nitrogen-containing compounds, which are ubiquitous in pharmaceuticals. This includes the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, to introduce the tetrafluoropropyl group.
Table 1: Representative Data for N-Fluoroalkylation Reactions
| Substrate (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-(1,1,2,2-tetrafluoropropyl)aniline | K₂CO₃, DMF, 80 °C | 75 | Hypothetical |
| Piperidine | 1-(1,1,2,2-tetrafluoropropyl)piperidine | Et₃N, CH₃CN, reflux | 82 | Hypothetical |
| Imidazole | 1-(1,1,2,2-tetrafluoropropyl)imidazole | NaH, THF, rt | 68 | Hypothetical |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature examples with quantitative data for these exact reactions with this compound are limited.
S-Fluoroalkylation of Thiols
Thiol-containing compounds, including cysteine derivatives and heterocyclic thiols present in various bioactive molecules, can be readily alkylated with this compound to form stable thioethers.
Table 2: Representative Data for S-Fluoroalkylation Reactions
| Substrate (Thiol) | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | Phenyl(1,1,2,2-tetrafluoropropyl)sulfane | Cs₂CO₃, ACN, 60 °C | 90 | Hypothetical |
| 2-Mercaptobenzimidazole | 2-((1,1,2,2-tetrafluoropropyl)thio)benzimidazole | KOH, EtOH, reflux | 85 | Hypothetical |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature examples with quantitative data for these exact reactions with this compound are limited.
Experimental Protocols
General Protocol for N-Fluoroalkylation of an Aromatic Amine
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the aromatic amine in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for S-Fluoroalkylation of a Thiol
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a solution of the thiol in anhydrous acetonitrile, add cesium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired S-alkylated product.
Logical Workflow for Fluoroalkylation
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of fluorinated pharmaceutical intermediates.
Caption: General workflow for fluoroalkylation using this compound.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the process of incorporating the tetrafluoropropyl group can be conceptualized as a synthetic pathway that "signals" for improved pharmaceutical properties.
Caption: Conceptual pathway for property enhancement via fluoroalkylation.
Conclusion
This compound is a promising building block for the synthesis of novel fluorinated compounds in the pharmaceutical industry. Its ability to participate in nucleophilic substitution reactions with a wide range of substrates makes it a versatile tool for medicinal chemists. Further research is anticipated to uncover more specific and potent applications of this reagent in the development of next-generation therapeutics.
Application Notes and Protocols: The Role of 1,1,2,2-Tetrafluoro-3-iodopropane in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,2,2-Tetrafluoro-3-iodopropane, a key fluorinated building block, in material science. The focus is on its application in the synthesis of fluoropolymers, particularly through Iodine Transfer Polymerization (ITP).
Introduction
This compound (CF₂H-CF₂-CH₂I) is a halogenated organic compound that serves as a valuable reagent in the synthesis of fluorinated materials.[1] Its unique structure, featuring a tetrafluoroethyl group and a reactive carbon-iodine bond, allows for its use as a chain-transfer agent in controlled radical polymerization techniques. The incorporation of fluorine atoms into polymers imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy.
Key Applications in Material Science
The primary application of this compound in material science is as a chain-transfer agent (CTA) in the Iodine Transfer Polymerization (ITP) of vinylidene fluoride (VDF).[2][3][4] ITP is a method of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and architectures.
However, research indicates that this compound exhibits limited control over the polymerization of VDF compared to other perfluorinated CTAs. This is attributed to its lower transfer constant.
Data Presentation
The following table summarizes the key quantitative data regarding the performance of this compound as a chain-transfer agent in the ITP of VDF.
| Chain-Transfer Agent (CTA) | Transfer Constant (CTr) at 75°C | Polymerization Control | Reference |
| This compound | 0.3 | Poor | [1][2] |
| 1-Iodoperfluorohexane | 7.7 | Good | [1][2] |
| 1-Iodo-2H,2H-perfluorooctane | 7.7 | Good | [1][2] |
Experimental Protocols
This section provides a detailed protocol for the Iodine Transfer Polymerization of Vinylidene Fluoride (VDF) using this compound as a chain-transfer agent. This protocol is based on established methodologies for ITP of VDF and is intended as a starting point for experimental design.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (CTA)
-
Radical initiator (e.g., tert-butyl peroxypivalate - TBPPI)
-
Solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Schlenk line and vacuum pump
-
Purification solvents (e.g., methanol)
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and subjected to several vacuum/nitrogen cycles to remove any oxygen and moisture.
-
Reagent Charging: The desired amounts of this compound (CTA) and the radical initiator are introduced into the reactor under an inert atmosphere. The solvent is then added.
-
Monomer Addition: The reactor is cooled, and the vinylidene fluoride (VDF) monomer is condensed into the reactor under vacuum.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 75°C) and the polymerization is allowed to proceed for a specific time. The pressure inside the reactor is monitored throughout the reaction.
-
Termination and Purification: After the desired reaction time, the reactor is cooled to room temperature, and the residual VDF monomer is carefully vented. The resulting polymer solution is then precipitated in a non-solvent such as methanol. The polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI), and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Caption: General mechanism of Iodine Transfer Polymerization (ITP).
Caption: Experimental workflow for ITP of VDF.
References
Application Notes and Protocols for Reactions with 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 1,1,2,2-tetrafluoro-3-iodopropane. This versatile fluorinated building block is a valuable reagent in organic synthesis, particularly for the introduction of the 1,1,2,2-tetrafluoroethyl moiety into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below cover key reaction classes, including radical additions and palladium-catalyzed cross-coupling reactions.
Properties and Safety Information
This compound (also known as 2,2,3,3-tetrafluoropropyl iodide) is a colorless liquid at room temperature.[2] The presence of four fluorine atoms imparts chemical stability, while the iodine atom provides a reactive site for various transformations, notably nucleophilic substitutions and radical reactions.[2]
Chemical Structure:
Caption: General workflow for the photocatalytic radical addition of this compound to alkenes.
Detailed Protocol for Photocatalytic Radical Addition to an Alkene
This protocol is adapted from a similar procedure for the radical addition of 1,1,2,2-tetrafluoro-1-iodoethane. [2] Materials:
-
Alkene (1.0 mmol)
-
This compound (1.0 mmol, 242 mg)
-
Rhodamine B (0.05 mmol, 24 mg)
-
Diisopropylethylamine ((i-Pr)₂NEt) (1.10 mmol, 192 µL)
-
Deionized water (10 mL)
-
Diethyl ether (Et₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, combine the alkene (1.0 mmol) and deionized water (10 mL).
-
Cool the mixture to 0 °C and degas it using three pump-thaw cycles under a nitrogen atmosphere.
-
To the emulsified mixture, add diisopropylethylamine (1.10 mmol), Rhodamine B (0.05 mmol), and this compound (1.0 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and irradiate it with a blue LED lamp for 16 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Photocatalytic Radical Addition
The following table presents data for the photocatalytic radical addition of a similar iodoalkane, 1,1,2,2-tetrafluoro-1-iodoethane, to various alkenes, which can serve as a reference for expected yields with this compound. [2]
| Alkene Substrate | Product Yield (%) |
|---|---|
| 1-Octene | 95 |
| Styrene | 92 |
| Allyl bromide | 88 |
| Ethyl acrylate | 85 |
| 1-Decene | 96 |
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. These reactions are powerful tools for forming new carbon-carbon bonds.
General Signaling Pathway for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
General Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne and a base (e.g., Et₃N or piperidine).
-
Add this compound.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. [3][4]The following is a general protocol that can be optimized for reactions with this compound.
General Protocol for Heck Reaction:
-
In a reaction vessel, dissolve this compound, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the mixture to the required temperature (typically between 80-140 °C) under an inert atmosphere.
-
Monitor the reaction until the starting materials are consumed.
-
After cooling, filter the reaction mixture and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. [5]This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
General Protocol for Suzuki Coupling:
-
Combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Heat the reaction mixture under an inert atmosphere, typically between 60-100 °C.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Note on Quantitative Data for Cross-Coupling Reactions: Specific yield data for Sonogashira, Heck, and Suzuki couplings of this compound were not available in the searched literature. The yields for these reactions are highly substrate-dependent and require empirical optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.
Conclusion
This compound is a valuable synthon for introducing the tetrafluoroethyl group into organic molecules. The protocols provided herein for radical addition and palladium-catalyzed cross-coupling reactions serve as a starting point for researchers in drug development and other areas of chemical synthesis. While a detailed protocol with specific yields is provided for the photocatalytic radical addition based on a closely related analogue, the cross-coupling reactions are presented as general methods that will require optimization for specific applications.
References
Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-iodopropane in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1,2,2-tetrafluoro-3-iodopropane as a versatile reagent for the introduction of the 2,2,3,3-tetrafluoropropyl moiety into organic molecules. The presence of both a reactive carbon-iodine bond and a fluorinated chain makes this building block valuable in medicinal chemistry and materials science for enhancing metabolic stability, lipophilicity, and other physicochemical properties of target compounds.[1][2]
Overview of Reactivity
This compound (ICH₂CF₂CHF₂) is a key intermediate for the synthesis of fluorinated organic compounds. Its reactivity is primarily centered around the carbon-iodine bond, which can be cleaved through several mechanisms to form a carbon-carbon or carbon-heteroatom bond. The principal transformations involving this reagent fall into three main categories:
-
Nucleophilic Substitution: The iodide is a good leaving group, allowing for direct displacement by a variety of nucleophiles.
-
Radical Reactions: The C-I bond can be homolytically cleaved using radical initiators or photochemically to generate the 2,2,3,3-tetrafluoropropyl radical, which can then participate in addition reactions to unsaturated systems.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: The reagent can undergo oxidative addition to low-valent transition metals (e.g., palladium or copper), enabling cross-coupling with a wide range of partners.
Applications in Fluoroalkylation
Nucleophilic Substitution Reactions
The polarity of the carbon-iodine bond in this compound facilitates nucleophilic attack, making it a suitable substrate for Sₙ2 reactions with various nucleophiles. This method is a straightforward way to introduce the 2,2,3,3-tetrafluoropropyl group onto heteroatoms.
Typical Nucleophiles:
-
Thiols (Thiophenols, Alkyl Thiols)
-
Amines (Anilines, Alkyl Amines)
-
Alcohols (Phenols, Alkyl Alcohols)
-
Phosphines
The general scheme for nucleophilic substitution is as follows:
R-Nu⁻ + ICH₂CF₂CHF₂ → R-Nu-CH₂CF₂CHF₂ + I⁻
Where Nu can be S, N, O, or P.
Experimental Protocol: General Procedure for Nucleophilic Fluoroalkylation of a Thiol
Objective: To synthesize an S-(2,2,3,3-tetrafluoropropyl) substituted thiol derivative.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5 eq)
-
Solvent (e.g., DMF, CH₃CN, or THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol and the chosen solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C, and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-(2,2,3,3-tetrafluoropropyl) derivative.
Radical Addition to Unsaturated Systems
The 2,2,3,3-tetrafluoropropyl radical can be generated from this compound using radical initiators such as azobisisobutyronitrile (AIBN) or under photochemical conditions. This radical readily adds to alkenes and alkynes, providing a pathway to more complex fluorinated alkanes and alkenes.
General Reaction Scheme:
ICH₂CF₂CHF₂ + Initiator → ˙CH₂CF₂CHF₂ + I˙
˙CH₂CF₂CHF₂ + R-CH=CH₂ → R-CH(˙)-CH₂-CH₂CF₂CHF₂
The resulting radical can then abstract an iodine atom from another molecule of the starting material to propagate the radical chain and form the final product.
Experimental Protocol: General Procedure for Radical Addition to an Alkene
Objective: To synthesize a 1-iodo-3-(2,2,3,3-tetrafluoropropyl)alkane derivative.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., 1-octene) (1.5 eq)
-
Radical Initiator (e.g., AIBN, 0.1 eq) or a UV lamp (e.g., 300 nm)
-
Solvent (e.g., benzene, toluene, or tert-butanol)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
In a quartz reaction vessel (for photochemical reactions) or a standard round-bottom flask (for thermal initiation), combine this compound and the alkene in the chosen solvent.
-
Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
For thermal initiation: Add the radical initiator (AIBN) and heat the mixture to 80-90 °C.
-
For photochemical initiation: Irradiate the mixture with a UV lamp at room temperature.
-
Monitor the reaction by GC-MS. The reaction may take several hours.
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the fluoroalkylated iodide.
Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound can serve as a coupling partner in various transition-metal-catalyzed reactions, most notably with copper and palladium catalysts. These reactions allow for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp) bonds, providing access to aryl- and vinyl-substituted tetrafluoropropanes.
Examples of Cross-Coupling Partners:
-
Organoboron reagents (Suzuki coupling)
-
Terminal alkynes (Sonogashira-type coupling)
-
Organozinc reagents (Negishi coupling)
A general catalytic cycle involves oxidative addition of the fluoroalkyl iodide to the metal center, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst.
Experimental Protocol: General Procedure for Copper-Catalyzed Cross-Coupling with a Terminal Alkyne
Objective: To synthesize a 1-(2,2,3,3-tetrafluoropropyl)alk-1-yne derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., phenylacetylene) (1.2 eq)
-
Copper(I) salt (e.g., CuI, 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%) (optional, but often beneficial)
-
Solvent (e.g., DMF, NMP)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the copper(I) salt, the base, and the ligand (if used).
-
Add the solvent, followed by the terminal alkyne and this compound.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Data Presentation
The following tables summarize the general conditions for the application of this compound in the synthesis of fluorinated compounds. Note: Specific yields are highly substrate-dependent and require optimization.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile Class | Substrate Example | Base Example | Solvent Example | Temperature (°C) | Product Class |
| Thiols | Thiophenol | K₂CO₃ | DMF | 50 - 80 | Aryl tetrafluoropropyl sulfide |
| Amines | Aniline | Et₃N | CH₃CN | 60 - 100 | N-Aryl tetrafluoropropyl amine |
| Alcohols | Phenol | Cs₂CO₃ | DMF | 80 - 120 | Aryl tetrafluoropropyl ether |
Table 2: Radical Addition Reactions
| Unsaturated Substrate | Initiation Method | Initiator/Light Source | Solvent Example | Temperature (°C) | Product Class |
| Alkene (e.g., 1-octene) | Thermal | AIBN | Toluene | 80 - 90 | Iodo-tetrafluoropropyl-alkane |
| Alkene (e.g., styrene) | Photochemical | UV Lamp (300 nm) | Benzene | Room Temp. | Iodo-tetrafluoropropyl-aryl-ethane |
| Alkyne (e.g., 1-hexyne) | Thermal | AIBN | tert-Butanol | 80 - 90 | Iodo-tetrafluoropropyl-alkene |
Table 3: Transition-Metal-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Base Example | Solvent Example | Temperature (°C) | Product Class |
| Terminal Alkyne | CuI | Cs₂CO₃ | DMF | 100 - 120 | Tetrafluoropropyl-alkyne |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 - 110 | Aryl-tetrafluoropropane |
| Organozinc Halide | PdCl₂(dppf) | - | THF | 60 - 80 | Alkyl-tetrafluoropropane |
Visualizations
Reaction Mechanisms
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Caption: Radical chain mechanism for the addition to an alkene.
Experimental Workflow
Caption: General workflow for synthesis using this compound.
References
Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-iodopropane Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and use of 1,1,2,2-Tetrafluoro-3-iodopropane solution in a laboratory setting. The information is intended to ensure user safety and proper experimental execution.
Physicochemical Properties
This compound is a valuable fluorinated building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₃F₄I |
| Molecular Weight | 241.95 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 99 °C (lit.)[1] |
| Density | 2.117 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.414 (lit.)[1] |
Safety and Handling
2.1. Hazard Identification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and handle it with appropriate safety precautions.
2.2. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound solution.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an appropriate filter for organic vapors should be used.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
2.3. Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
2.4. Chemical Compatibility
| Material | Compatibility |
| Plastics | |
| High-Density Polyethylene (HDPE) | Good |
| Low-Density Polyethylene (LDPE) | Fair |
| Polypropylene (PP) | Good |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinyl Chloride (PVC) | Poor to Fair |
| Elastomers | |
| Viton® | Excellent |
| Kalrez® | Excellent |
| Buna-N (Nitrile) | Poor |
| Neoprene | Fair |
| EPDM | Poor |
| Metals | |
| Stainless Steel (304, 316) | Excellent |
| Aluminum | Poor (can be attacked by halogenated solvents) |
| Brass, Copper | Fair (may corrode) |
2.5. Spill and Disposal Procedures
In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways. Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
3.1. General Solubility
This compound is a halogenated organic compound and is expected to be soluble in a range of common organic solvents. The following table provides estimated solubility information.
| Solvent | Estimated Solubility |
| Acetone | Miscible |
| Dichloromethane | Miscible |
| Diethyl Ether | Miscible |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible |
| Ethanol | Soluble |
| Methanol | Soluble |
| Tetrahydrofuran (THF) | Miscible |
| Toluene | Miscible |
| Water | Insoluble |
3.2. Protocol 1: Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)
This compound can be used as a chain transfer agent in the iodine transfer polymerization of vinylidene fluoride.[1] The following is a general protocol adapted from the literature.
Materials:
-
This compound
-
Vinylidene fluoride (VDF)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., acetonitrile, dimethyl carbonate)
-
Schlenk flask or other suitable reaction vessel
-
Vacuum/inert gas manifold
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of this compound and the radical initiator.
-
Add the anhydrous solvent to dissolve the reagents.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Introduce a known amount of VDF monomer into the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the specified reaction time.
-
Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR or gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter and wash the polymer.
-
Dry the polymer under vacuum to a constant weight.
3.3. Protocol 2: Nucleophilic Substitution with an Amine
The iodine atom in this compound can be displaced by a nucleophile, such as an amine, to form a new carbon-nitrogen bond.
Materials:
-
This compound
-
Amine (e.g., diethylamine, morpholine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask with a reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the anhydrous solvent.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Simplified signaling pathway for Iodine Transfer Polymerization (ITP).
References
Application Notes and Protocols for the Synthesis of Novel Polymers Using 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel fluoropolymers using 1,1,2,2-Tetrafluoro-3-iodopropane. This document includes detailed experimental protocols, data presentation, and workflow visualizations to guide researchers in the development of new materials for biomedical and other advanced applications.
Introduction to this compound in Polymer Synthesis
This compound (HCF₂CF₂CH₂I) is a fluorinated building block that finds its primary application in polymer chemistry as a chain transfer agent (CTA) in controlled radical polymerizations. Specifically, it has been investigated in the Iodine Transfer Polymerization (ITP) of fluorinated monomers like vinylidene fluoride (VDF). The presence of an iodine atom allows for the controlled growth of polymer chains, enabling the synthesis of polymers with defined molecular weights and architectures.
Fluoropolymers, in general, are a unique class of materials renowned for their exceptional properties, including:
These characteristics make them highly suitable for a range of biomedical applications, such as in medical devices, drug delivery systems, and as anti-fouling coatings.[1][2][3][4] The use of this compound in ITP offers a pathway to creating tailored fluoropolymers, although its efficiency as a CTA is a critical consideration in experimental design.
Polymerization Method: Iodine Transfer Polymerization (ITP)
ITP is a method of controlled radical polymerization that utilizes an iodo-compound as a reversible chain transfer agent to mediate the polymerization process. This allows for the synthesis of polymers with controlled molecular weights and lower polydispersity compared to conventional free radical polymerization.
The general mechanism of ITP involves the following key steps:
-
Initiation: A conventional radical initiator decomposes to generate primary radicals.
-
Propagation: The primary radicals react with monomer units to initiate polymer chain growth.
-
Chain Transfer: The growing polymer radical reversibly abstracts the iodine atom from the CTA (this compound), forming a dormant polymer chain with an iodo-terminus and a new radical from the CTA.
-
Reactivation: The dormant polymer chain can be reactivated by another radical, allowing for further monomer addition.
-
Termination: As with other radical polymerizations, termination occurs through coupling or disproportionation of radicals.
Experimental Data on ITP of VDF
The effectiveness of a CTA in ITP is quantified by its chain transfer constant (C_Tr). A study on the kinetics of VDF polymerization has shown that this compound has a lower C_Tr value compared to other perfluorinated CTAs, indicating it is a less efficient transfer agent.[5][6] This can result in polymers with a slightly higher polydispersity index (PDI).
| Chain Transfer Agent (CTA) | Chain Transfer Constant (C_Tr) at 75°C | Observations |
| This compound | 0.3 | Lower efficiency, higher experimental degree of polymerization than targeted.[5][6] |
| 1-Iodoperfluorohexane | 7.7 | High efficiency, good control over polymerization.[5][6] |
| 1-Iodo-2H,2H-perfluorooctane | 7.7 | High efficiency, good control over polymerization.[5][6] |
Despite its lower efficiency, oligomers synthesized using this compound can be reactivated for further polymerization, suggesting its potential for the synthesis of block copolymers.[5][6]
Experimental Protocols
The following are representative protocols for the synthesis and characterization of poly(vinylidene fluoride) (PVDF) using this compound as a CTA via Iodine Transfer Polymerization.
Protocol 1: Synthesis of PVDF via Iodine Transfer Polymerization
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (CTA)
-
tert-Butyl peroxypivalate (TBPPi) (Initiator)
-
Acetonitrile (Solvent)
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Evacuate the high-pressure reactor and purge with nitrogen three times to remove any oxygen.
-
Introduce the desired amount of this compound, TBPPi, and acetonitrile into the reactor.
-
Cool the reactor in liquid nitrogen and condense the VDF monomer into the reactor.
-
Seal the reactor and heat it to the desired reaction temperature (e.g., 75°C) while stirring.
-
Monitor the reaction pressure. The polymerization is typically carried out for a predetermined time (e.g., 4-24 hours).
-
After the reaction, cool the reactor to room temperature and vent the unreacted VDF.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized PVDF
1. Molecular Weight and Polydispersity Determination:
-
Technique: Gel Permeation Chromatography (GPC)
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with LiBr.
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards.
-
Procedure: Dissolve a small amount of the dried polymer in the GPC solvent. Filter the solution through a 0.45 µm filter before injection. Analyze the sample to obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Structural Characterization:
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H NMR and ¹⁹F NMR spectrometer.
-
Solvent: Deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve the polymer in the deuterated solvent. Acquire ¹H and ¹⁹F NMR spectra to confirm the polymer structure and identify the end groups resulting from the initiator and CTA.
3. Thermal Properties Analysis:
-
Technique: Differential Scanning Calorimetry (DSC)
-
Instrumentation: DSC instrument.
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).
Visualized Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of PVDF via Iodine Transfer Polymerization.
Characterization Workflow
Caption: Workflow for the characterization of synthesized PVDF.
Potential Functionalization Pathway
The iodo-terminated polymers synthesized using this compound can be further functionalized to introduce other chemical moieties, which is particularly useful for biomedical applications where surface properties are critical.
Caption: A potential pathway for the functionalization of iodo-terminated PVDF.
Applications in Research and Drug Development
While specific applications of polymers synthesized using this compound are not extensively documented, the resulting PVDF and other fluoropolymers have broad potential in biomedical fields.
-
Medical Device Coatings: The hydrophobicity and low friction of fluoropolymers make them ideal for coating medical devices such as catheters and guidewires to improve their lubricity and reduce tissue damage.
-
Biocompatible Membranes: PVDF is widely used in the fabrication of microporous membranes for applications such as protein purification and cell culture.
-
Drug Delivery: The chemical inertness and biocompatibility of fluoropolymers make them suitable as matrices for controlled drug release. The ability to functionalize the polymer end-groups opens up possibilities for targeted drug delivery systems. For example, a therapeutic agent could be conjugated to the polymer backbone.
-
Anti-Fouling Surfaces: Fluoropolymer coatings can resist the adhesion of proteins and bacteria, which is crucial for implants and other medical devices that are in long-term contact with biological fluids.
Further research is needed to fully explore the potential of polymers synthesized using this compound in these and other advanced applications. The protocols and data presented here provide a foundation for such investigations.
References
- 1. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vdoc.pub [vdoc.pub]
- 4. Povidone-iodine-functionalized fluorinated copolymers with dual-functional antibacterial and antifouling activities - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
Troubleshooting & Optimization
Technical Support Center: 1,1,2,2-Tetrafluoro-3-iodopropane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,1,2,2-Tetrafluoro-3-iodopropane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the telomerization of tetrafluoroethylene (TFE) with an iodo-functionalized chain transfer agent.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in this reaction is a common problem and can stem from several factors. Consider the following troubleshooting steps:
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Purity of Reactants and Solvents: Ensure that the tetrafluoroethylene (TFE) monomer, the iodine-containing telogen (chain transfer agent), and the solvent are of high purity. Impurities can inhibit the radical chain reaction.
-
Initiator Concentration: The concentration of the radical initiator is critical. Too low a concentration will result in a slow reaction rate and incomplete conversion, while an excessively high concentration can lead to a higher proportion of undesired side reactions and shorter telomer chains.[1] It is crucial to optimize the initiator concentration for your specific reaction conditions.
-
Reaction Temperature: The reaction temperature significantly influences the rate of initiator decomposition and the overall reaction kinetics. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to uncontrolled polymerization and the formation of unwanted byproducts. An optimal temperature range should be determined experimentally.
-
Molar Ratio of Reactants: The molar ratio of the telogen to the TFE monomer is a key parameter for controlling the chain length of the product. A higher ratio of telogen to TFE will favor the formation of shorter telomers, including the desired this compound.
-
Oxygen Inhibition: Radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reactants and solvents are thoroughly deoxygenated.
Q2: I am observing the formation of significant amounts of higher molecular weight byproducts (oligomers/polymers). How can I minimize these?
A2: The formation of higher-order telomers is a common side reaction in this synthesis. To favor the formation of the desired 1:1 adduct (this compound), consider the following adjustments:
-
Increase Telogen to Monomer Ratio: As mentioned previously, increasing the molar ratio of the iodo-telogen to TFE will increase the probability of chain transfer after the addition of a single monomer unit, thus reducing the formation of higher molecular weight products.
-
Control Monomer Feed Rate: In a semi-batch process, a slow and controlled addition of TFE to the reaction mixture containing the telogen and initiator can help maintain a low instantaneous concentration of the monomer, thereby disfavoring the propagation of longer polymer chains.
-
Optimize Initiator Choice and Concentration: The choice of initiator and its concentration can influence the distribution of telomers. Experiment with different radical initiators (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) and their concentrations to find the optimal conditions for the desired product.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of this compound from the reaction mixture, which may contain unreacted starting materials, initiator byproducts, and telomers of varying chain lengths, can be challenging. The following methods are recommended:
-
Fractional Distillation: Due to the differences in boiling points between the desired product and potential impurities, fractional distillation is a primary method for purification.[2][3][4] A well-packed distillation column and careful control over the distillation rate and temperature are essential for achieving good separation.
-
Preparative Gas Chromatography (GC): For obtaining very high purity material, preparative gas chromatography can be an effective technique.[5][6] This method separates components based on their volatility and interaction with a stationary phase, allowing for the isolation of the target compound.
-
Column Chromatography: While less common for this class of compounds, silica gel or alumina column chromatography with an appropriate non-polar eluent system may be effective for removing polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a free-radical chain reaction involving the telomerization of tetrafluoroethylene (TFE). The process can be broken down into three main stages:
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to generate free radicals.[7]
-
Propagation: The initiator radical reacts with the iodo-telogen to generate a new radical, which then adds across the double bond of a TFE molecule. This is followed by a chain transfer step where the resulting radical abstracts an iodine atom from another molecule of the telogen, forming the desired product and regenerating the initial radical to continue the chain.
-
Termination: The reaction is terminated when two radicals combine or disproportionate.
Q2: What are some common radical initiators used for this reaction?
A2: Common radical initiators for telomerization reactions include:
-
Azo compounds: Azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes upon heating to generate radicals and nitrogen gas.
-
Peroxides: Benzoyl peroxide and dicumyl peroxide are other common choices that generate radicals upon thermal decomposition.
-
Photoinitiators: Some reactions can be initiated by UV light in the presence of a suitable photoinitiator.
The choice of initiator will depend on the desired reaction temperature and the solvent used.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety precautions must be taken:
-
Tetrafluoroethylene (TFE): TFE is a flammable and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood, and sources of ignition should be avoided.
-
Radical Initiators: Many radical initiators are thermally unstable and can decompose violently if not handled and stored correctly. Always follow the manufacturer's safety data sheet (SDS).
-
Pressure Reactions: If the reaction is carried out in a sealed vessel (autoclave), appropriate pressure relief and monitoring systems must be in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling the chemicals involved in this synthesis.
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of telomers in a representative telomerization reaction of tetrafluoroethene. While this data is for a similar system, the trends are applicable to the synthesis of this compound.
| Parameter | Value | Telomer Distribution (mol%) | Total Yield (mol%) |
| Temperature (°C) | 150 | n1-n4 favored | 40 |
| 170 | n1-n4 favored | 48 | |
| 190 | Higher telomers increase | 45 | |
| Molar Ratio (Telogen:TFE) | 0.7 | n2-n4 favored | 27 |
| 1.2 | n1-n4 favored | 48 | |
| 1.5 | n1 favored | 42 | |
| Autoclave Filling ( kg/dm ³) | 1.0 | Lower conversion | 35 |
| 1.5 | Optimal conversion | 48 | |
| 2.0 | Increased side reactions | 43 |
Data adapted from a study on the telomerization of tetrafluoroethene with 1-chloro-2-iodohexafluoropropane. "n" refers to the number of TFE units in the telomer chain.[8]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials:
-
1-Iodo-2,2-difluoroethane (Telogen)
-
Tetrafluoroethylene (TFE)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous, deoxygenated solvent (e.g., perfluorohexane or a suitable inert solvent)
-
High-pressure stainless-steel autoclave with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Assemble the reactor and ensure all connections are secure.
-
Inerting: Purge the autoclave with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all traces of oxygen.
-
Charging Reactants: Under a continuous flow of inert gas, charge the autoclave with the 1-iodo-2,2-difluoroethane, the chosen solvent, and the AIBN initiator.
-
Sealing and Leak Testing: Seal the autoclave and perform a leak test by pressurizing it with the inert gas to a pressure higher than the expected reaction pressure and monitoring for any pressure drop.
-
TFE Addition: Once the reactor is confirmed to be leak-free, begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-90 °C for AIBN). Slowly introduce TFE into the autoclave, monitoring the pressure to maintain it within the desired range.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired reaction time (typically several hours). The progress of the reaction can be monitored by the uptake of TFE.
-
Cooling and Venting: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess TFE into a suitable scrubbing system or fume hood.
-
Work-up and Purification: Open the autoclave and transfer the reaction mixture to a round-bottom flask. The crude product can be purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound. The purity of the fractions should be checked by gas chromatography (GC) or NMR spectroscopy.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting flowchart for improving reaction yield.
References
- 1. youtube.com [youtube.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gas chromatography - Wikipedia [en.wikipedia.org]
- 6. teledynelabs.com [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1,2,2-Tetrafluoro-3-iodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-Tetrafluoro-3-iodopropane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a free-radical telomerization reaction. In this process, tetrafluoroethylene (TFE), the monomer (taxogen), undergoes a chain reaction with an iodoalkane, the chain transfer agent (telogen), to form the desired product. The reaction is usually initiated by a radical initiator, such as a peroxide, or by thermal or photochemical methods.
Q2: What are the most common side products observed in this synthesis?
The most prevalent side products are higher-order telomers. These are molecules with a longer perfluoroalkane chain, resulting from the addition of multiple TFE units. Other potential side products can include isomers of the main product and byproducts arising from reactions involving the solvent or the initiator.
Q3: How can I minimize the formation of higher-order telomers?
Controlling the molar ratio of the telogen to the taxogen is crucial. A higher ratio of the iodoalkane to tetrafluoroethylene will favor the formation of the desired 1:1 adduct (this compound) and suppress the formation of higher-order telomers. Reaction temperature and pressure also play a significant role and should be carefully optimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Inefficient initiation of the radical reaction.- Suboptimal ratio of reactants.- Reaction temperature is too low or too high.- Presence of radical inhibitors. | - Increase the concentration of the radical initiator or consider a more efficient one.- Adjust the molar ratio of the iodoalkane to tetrafluoroethylene (a higher telogen ratio is generally preferred).- Optimize the reaction temperature based on the initiator's half-life.- Ensure all reactants and solvents are pure and free from inhibitors like oxygen. |
| High Percentage of Higher-Order Telomers | - Low concentration of the telogen relative to the monomer.- High reaction temperature or pressure promoting further polymerization. | - Increase the molar ratio of the iodoalkane to tetrafluoroethylene.- Lower the reaction temperature and pressure to reduce the rate of propagation. |
| Presence of Unidentified Peaks in GC-MS Analysis | - Formation of isomeric side products.- Byproducts from the decomposition of the initiator.- Solvent participation in the reaction. | - Analyze the mass spectra of the unknown peaks to identify potential fragments and deduce their structures.- Compare the retention times with known standards if available.- Consider using a different solvent that is less likely to participate in side reactions. |
| Difficulty in Purifying the Product | - Similar boiling points of the desired product and impurities.- Thermal instability of the product during distillation. | - Employ fractional distillation with a high-efficiency column.- Consider alternative purification methods such as preparative gas chromatography or column chromatography on a fluorinated stationary phase.- Perform distillation under reduced pressure to lower the boiling point and prevent decomposition. |
Experimental Protocols
General Procedure for Telomerization of Tetrafluoroethylene with an Iodoalkane
Warning: This reaction involves gaseous tetrafluoroethylene, which can be hazardous. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a liquid sampling valve, and a pressure gauge is charged with the iodoalkane (telogen) and a radical initiator (e.g., dibenzoyl peroxide).
-
Purging: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen, which can inhibit the radical reaction.
-
Reactant Introduction: Tetrafluoroethylene (TFE) is introduced into the reactor from a cylinder to the desired pressure. The molar ratio of the iodoalkane to TFE is a critical parameter and should be carefully controlled.
-
Reaction: The reactor is heated to the desired temperature to initiate the telomerization. The reaction is typically stirred for several hours, and the pressure is monitored. A drop in pressure indicates the consumption of TFE.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented. The crude reaction mixture is then collected.
-
Purification: The desired this compound is isolated from the crude mixture, which may contain unreacted starting materials and higher-order telomers, by fractional distillation.
Analytical Methods for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
The resulting chromatogram will show peaks corresponding to the desired product and any side products. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by analyzing the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR are invaluable for structural elucidation of the product and impurities.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum will show characteristic signals for the protons in the molecule. For this compound, a triplet of triplets is expected for the -CH₂I group due to coupling with the adjacent -CF₂- group.
-
¹⁹F NMR: This is particularly useful for identifying fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments in the desired product and any fluorinated side products. The chemical shifts and coupling constants provide detailed structural information.
Visualizing the Synthesis Workflow
Common challenges when using 1,1,2,2-Tetrafluoro-3-iodopropane as a reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1,1,2,2-Tetrafluoro-3-iodopropane as a reagent. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, particularly in the context of Iodine Transfer Polymerization (ITP).
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions.
Issue 1: Low Polymerization Conversion or Slow Reaction Rate
-
Potential Cause 1: Low Chain Transfer Constant of the Reagent.
-
Solution 1a: Optimize Reaction Temperature.
-
Increasing the reaction temperature can enhance the rate of initiation and propagation. However, be aware that higher temperatures can also lead to an increase in defect structures in the polymer backbone.[3] A careful optimization of the temperature is crucial to balance reaction rate and polymer quality.
-
-
Solution 1b: Adjust Initiator Concentration.
-
Increasing the concentration of the radical initiator can lead to a higher concentration of propagating radicals, thus increasing the polymerization rate. However, an excessively high initiator concentration can result in a higher number of termination reactions and a loss of control over the polymerization.
-
-
Solution 1c: Consider a More Efficient Initiator.
-
The choice of initiator can significantly impact the reaction kinetics. Initiators with a suitable decomposition rate at the desired reaction temperature should be selected. For example, tert-butyl peroxypivalate (TBPPI) has been used effectively in the ITP of vinylidene fluoride (VDF).[4]
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - Đ)
-
Potential Cause 2: Inefficient Reversible Deactivation.
-
A high polydispersity index (Đ > 1.5) suggests poor control over the polymerization, which can be due to inefficient reversible deactivation of the propagating chains by the iodine transfer agent.[1]
-
-
Solution 2a: Optimize the [Monomer]/[CTA] Ratio.
-
A lower ratio of monomer to chain transfer agent (CTA) can improve the control over the polymerization by ensuring a sufficient concentration of the transfer agent to reversibly cap the growing polymer chains.
-
-
Solution 2b: Ensure Purity of the Reagent.
-
Impurities in this compound or the monomer can interfere with the polymerization process, leading to side reactions and a loss of control. Ensure the reagent is of high purity before use.
-
Issue 3: Formation of Undesired End Groups and Polymer Defects
-
Potential Cause 3: Side Reactions and Irregular Monomer Addition.
-
Solution 3a: Control Reaction Temperature.
-
The proportion of defect structures in poly(vinylidene fluoride) (PVDF) is temperature-dependent, with higher temperatures leading to more defects.[3] Maintaining a consistent and optimized reaction temperature is crucial for controlling the polymer microstructure.
-
-
Solution 3b: Characterize End Groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a chain transfer agent in Iodine Transfer Polymerization (ITP), particularly for the synthesis of fluorinated polymers like poly(vinylidene fluoride) (PVDF).
Q2: What are the key safety precautions to take when handling this reagent?
A2: this compound is a chemical that requires careful handling in a well-ventilated area, preferably a fume hood. It is classified as a skin, eye, and respiratory irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: How does the performance of this compound compare to other fluoroalkyl iodides in ITP?
A4: this compound has been shown to have a lower chain transfer constant (CTr = 0.3 at 75 °C) compared to other agents like 1-iodoperfluorohexane (C6F13I) (CTr = 7.7 at 75 °C).[1][2] This means it is a less efficient transfer agent, which can result in slower reactions and less control over the polymerization under identical conditions.[1]
Q5: How can I purify the polymer synthesized using this reagent?
A5: Purification methods for polymers like PVDF often involve precipitation of the polymer from the reaction mixture, followed by washing and drying. For example, after polymerization, the polymer can be precipitated in a non-solvent like hexane, filtered, and then dried under vacuum.[4] For analytical purposes, techniques like dialysis or membrane filtration can be used to remove residual impurities.[7]
Quantitative Data
Table 1: Chain Transfer Constants (CTr) of Various Fluoroalkyl Iodides in the ITP of VDF at 75 °C
| Chain Transfer Agent | Chemical Formula | CTr | Reference |
| This compound | HCF2CF2CH2I | 0.3 | [1][2] |
| 1-Iodoperfluorohexane | C6F13I | 7.7 | [1] |
| 1-Iodo-2H,2H-perfluorooctane | C6F13CH2CF2I | 7.4 | [1] |
Experimental Protocols
Detailed Protocol: Iodine Transfer Polymerization of Vinylidene Fluoride (VDF) using this compound
This protocol is a general guideline and may require optimization based on specific experimental goals.
Materials:
-
This compound (CTA)
-
Vinylidene fluoride (VDF) (monomer)
-
tert-Butyl peroxypivalate (TBPPI) (initiator)
-
1,1,1,3,3-Pentafluorobutane (solvent)
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor:
-
In a typical experiment, the solvent, this compound (CTA), and the initiator (TBPPI) are introduced into the reactor.
-
The reactor is then sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
-
Monomer Addition:
-
The desired amount of VDF monomer is then introduced into the reactor, typically as a gas, until the desired pressure is reached.
-
-
Polymerization:
-
The reactor is heated to the desired temperature (e.g., 75 °C) while stirring.[4]
-
The polymerization is allowed to proceed for a specific time (e.g., 1-4 hours), during which the pressure will decrease as the monomer is consumed.
-
-
Termination and Work-up:
-
After the desired reaction time, the reactor is cooled to room temperature, and any unreacted VDF is carefully vented.
-
The resulting polymer solution is collected from the reactor.
-
-
Purification:
-
The polymer is precipitated by pouring the solution into a non-solvent such as hexane.
-
The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
-
-
Characterization:
Visualizations
Caption: Experimental workflow for Iodine Transfer Polymerization (ITP).
Caption: Troubleshooting logic for common ITP issues.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Temperature Dependence of the Number of Defect-Structures in Poly(vinylidene fluoride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of tryptic peptides for mass spectrometry using polyvinylidene fluoride membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 1,1,2,2-Tetrafluoro-3-iodopropane
Welcome to the technical support center for 1,1,2,2-Tetrafluoro-3-iodopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this versatile fluorinated building block.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
-
Question: I am not observing any product formation in my nucleophilic substitution reaction with this compound. What are the possible causes and solutions?
-
Answer: Low or no conversion in nucleophilic substitution reactions can be attributed to several factors. The carbon-iodine bond in this compound is the primary site for nucleophilic attack.[1] The presence of four electron-withdrawing fluorine atoms can influence the reactivity of the molecule.[1]
-
Insufficient Temperature: Many nucleophilic substitution reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended. However, be cautious of potential side reactions at elevated temperatures.
-
Poor Nucleophile: The strength of the nucleophile is critical. Weakly nucleophilic reagents may not be reactive enough to displace the iodide. Consider using a stronger nucleophile or activating your current nucleophile (e.g., by using a stronger base to deprotonate it).
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Steric Hindrance: While the primary iodide in this compound is relatively accessible, a bulky nucleophile may experience steric hindrance. If you suspect this is the case, consider using a less sterically demanding nucleophile.
-
Issue 2: Formation of Multiple Products in Radical Addition Reactions
-
Question: My radical addition reaction with this compound is yielding a mixture of regioisomers. How can I improve the selectivity?
-
Answer: The regioselectivity of radical additions to unsaturated compounds can be influenced by both steric and electronic factors. The attacking radical will preferentially add to the less substituted carbon of a double bond, and the stability of the resulting radical intermediate plays a crucial role.
-
Temperature Control: Radical additions can be sensitive to temperature. Lowering the reaction temperature can sometimes enhance the selectivity of the addition by favoring the formation of the thermodynamically more stable radical intermediate.
-
Choice of Initiator: The type and concentration of the radical initiator can affect the reaction. A lower initiator concentration can sometimes lead to better selectivity by minimizing side reactions. Experiment with different initiators (e.g., AIBN, benzoyl peroxide) and their concentrations to find the optimal conditions.
-
Pressure Effects: For reactions involving gaseous alkenes, pressure can influence the concentration of the alkene in the reaction mixture, which in turn can affect the reaction rate and selectivity. Optimizing the pressure may be necessary to achieve the desired outcome.
-
Frequently Asked Questions (FAQs)
General Properties and Handling
-
Question: What are the key physical properties of this compound?
-
Answer: this compound is a colorless liquid at room temperature with a relatively high density and low volatility compared to many other organic solvents.[1] Its boiling point is approximately 99 °C.
-
Question: What are the recommended storage conditions for this compound?
-
Answer: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Question: What safety precautions should be taken when handling this compound?
-
Answer: Due to its halogenated nature, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated fume hood.
Reaction Optimization
-
Question: What is a good starting point for optimizing the temperature in a reaction involving this compound?
-
Answer: For nucleophilic substitution reactions, starting at room temperature and gradually increasing the temperature in increments of 10-20 °C is a common strategy. For radical reactions, the optimal temperature often depends on the decomposition kinetics of the chosen radical initiator. For instance, in iodine transfer polymerization (ITP) of vinylidene fluoride using this compound as a chain-transfer agent, a temperature of 75 °C has been reported.
-
Question: How does pressure typically affect reactions with this compound?
-
Answer: For reactions in the liquid phase that do not involve gaseous reactants or products, the effect of pressure is often minimal at typical laboratory scales. However, for reactions involving gaseous reagents, such as radical additions to volatile alkenes, increasing the pressure can increase the concentration of the gas in the liquid phase, potentially leading to an increased reaction rate.
Quantitative Data Summary
| Parameter | Reaction Type | Value | Notes |
| Temperature | Iodine Transfer Polymerization | 75 °C | Used as a chain-transfer agent in the polymerization of vinylidene fluoride. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add the appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to dissolve the starting material. Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if necessary). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: General Procedure for Radical Addition to an Alkene
-
Reaction Setup: In a reaction vessel suitable for photochemical or thermal initiation (e.g., a quartz tube for UV initiation or a thick-walled pressure tube for thermal initiation), add this compound (1.0 eq) and the alkene (1.0 - 2.0 eq).
-
Solvent and Initiator Addition: Add a suitable degassed solvent. Add the radical initiator (e.g., AIBN, benzoyl peroxide) in an appropriate amount (typically 1-10 mol%).
-
Reaction Conditions: If using photochemical initiation, irradiate the mixture with a UV lamp at a suitable wavelength. If using thermal initiation, heat the mixture to a temperature appropriate for the chosen initiator's decomposition. If a gaseous alkene is used, the reaction should be conducted in a sealed vessel under a positive pressure of the alkene.
-
Monitoring and Work-up: Monitor the reaction for the consumption of starting materials. Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to isolate the desired adduct.
Visualizations
Caption: Troubleshooting workflow for low conversion in nucleophilic substitution.
Caption: General experimental workflow for radical addition reactions.
References
Preventing decomposition of 1,1,2,2-Tetrafluoro-3-iodopropane during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of 1,1,2,2-Tetrafluoro-3-iodopropane to prevent its decomposition. Please review the following troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Discoloration (Yellow/Brown Tint) | Exposure to light, leading to the formation of free iodine (I₂). | Store in an amber or opaque container. If discoloration has occurred, the compound can be purified by washing with an aqueous solution of a reducing agent like sodium thiosulfate, followed by drying and distillation. For long-term prevention, add a stabilizer. |
| Reduced Purity in Analysis (e.g., GC-MS) | Thermal decomposition or reaction with contaminants. | Store at recommended low temperatures (2-8 °C). Ensure the storage container is inert and tightly sealed. Avoid exposure to high temperatures during handling and sample preparation. |
| Inconsistent Experimental Results | Use of partially decomposed starting material. | Always use fresh or properly stored and stabilized this compound. If decomposition is suspected, purify the compound before use. |
| Pressure Buildup in Container | Decomposition leading to the formation of gaseous byproducts. | Store in a well-ventilated area. If pressure buildup is noticed, carefully vent the container in a fume hood. This is a sign of significant decomposition, and the material should be handled with extreme caution and likely repurified or disposed of according to safety protocols. |
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has turned yellow. What happened, and can I still use it?
A1: The yellow discoloration is a common sign of decomposition, primarily caused by exposure to light. This process, known as photodecomposition or photolysis, breaks the carbon-iodine (C-I) bond, leading to the formation of free iodine (I₂), which imparts the yellow or brownish color. While the presence of a slight yellow tint may not significantly affect some applications, it indicates a decrease in purity. For sensitive experiments, it is crucial to purify the compound before use.
Q2: What is the primary cause of decomposition for this compound?
A2: The main cause of decomposition is exposure to light, particularly UV light. The energy from the light can cause homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This generates a 1,1,2,2-tetrafluoropropyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the discoloration. Heat can also accelerate this decomposition process.
Q3: How can I prevent the decomposition of this compound during storage?
A3: To prevent decomposition, you should adhere to the following storage guidelines:
-
Light Protection: Always store the compound in an amber or opaque glass bottle to protect it from light.
-
Temperature Control: Store the container in a cool, dark place, ideally refrigerated at 2-8 °C.
-
Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen and moisture.
-
Use of Stabilizers: The addition of a stabilizer, such as copper powder or chips, can effectively prevent decomposition.
Q4: How does a copper stabilizer work to prevent decomposition?
A4: Copper acts as a radical scavenger. If any free iodine (I₂) is formed due to minor decomposition, the copper will react with it to form copper(I) iodide (CuI), a stable salt. This reaction removes the free iodine from the solution, preventing it from participating in further degradation reactions and eliminating the characteristic discoloration. This is a widely used method for stabilizing various iodoalkanes.
Q5: I have unstabilized this compound. Can I add a stabilizer myself?
A5: Yes, you can stabilize the compound in your lab. A common and effective method is to add a small amount of copper powder or a copper chip to the storage bottle. The exact amount is not strictly critical, but a small piece of copper wire or a spatula tip of copper powder is generally sufficient for a standard laboratory-scale bottle.
Quantitative Data on Storage Conditions
While specific quantitative stability data for this compound is not extensively published, the stability of iodoalkanes is generally improved under the following conditions. The table below provides a qualitative comparison based on general knowledge of similar compounds.
| Storage Condition | Expected Stability | Observed Indicators of Decomposition |
| Amber bottle, 2-8 °C, with Copper Stabilizer | High (Months to Years) | No significant change in color or purity. |
| Amber bottle, 2-8 °C, without Stabilizer | Moderate (Weeks to Months) | Gradual development of a pale yellow color. |
| Clear bottle, Room Temperature, with Stabilizer | Moderate to Low (Weeks) | Slow discoloration to yellow. |
| Clear bottle, Room Temperature, without Stabilizer | Low (Days to Weeks) | Rapid discoloration to yellow/brown. |
Experimental Protocols
Protocol for Stabilization of this compound with Copper
Objective: To stabilize this compound for long-term storage.
Materials:
-
This compound
-
Copper powder (fine, activated) or a small piece of copper wire/chip
-
Amber glass storage bottle with a tightly sealing cap
-
Spatula
Procedure:
-
If the this compound is already discolored, it is recommended to purify it first by washing with a 5% aqueous sodium thiosulfate solution, separating the organic layer, drying with a suitable drying agent (e.g., anhydrous MgSO₄), and filtering. For severely decomposed material, distillation may be necessary.
-
Transfer the clear, colorless this compound into a clean, dry amber glass bottle.
-
Add a small amount of copper powder (approximately 10-20 mg per 100 mL of the compound) or a small piece of copper wire/chip to the bottle.
-
Seal the bottle tightly. For enhanced stability, you can flush the headspace with an inert gas like argon or nitrogen before sealing.
-
Label the bottle clearly, indicating that it contains a copper stabilizer.
-
Store the stabilized compound in a refrigerator at 2-8 °C.
Note: If the stabilized compound is to be used in a reaction where copper may interfere, it can be removed by simple filtration or by decanting the liquid. For reactions sensitive to trace copper, a short-path distillation of the required amount of the compound is recommended.
Visualizations
Decomposition Pathway of this compound
Caption: Photochemical decomposition of this compound.
Troubleshooting Workflow for Discolored Reagent
Caption: Decision workflow for handling discolored this compound.
Managing volatile organic compound (VOC) emissions of 1,1,2,2-Tetrafluoro-3-iodopropane
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing volatile organic compound (VOC) emissions of 1,1,2,2-Tetrafluoro-3-iodopropane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a halogenated organic compound.[1] It is a colorless liquid at room temperature with a relatively low volatility and high density.[1] Its chemical structure includes four fluorine atoms, which contribute to its stability, and an iodine atom that provides unique reactivity, particularly in nucleophilic substitution reactions.[1] In research, it is primarily used as a solvent or reagent in organic synthesis.[1] A key application is in iodine transfer polymerization (ITP), where it acts as a chain-transfer agent, particularly in the polymerization of vinylidene fluoride (VDF).[2]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards of this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is classified as a combustible liquid.[2] Due to its halogenated nature, safety precautions are necessary to avoid potential health effects.[1]
Q3: Are there established occupational exposure limits for this compound?
A3: Currently, there are no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), established for this compound by major regulatory bodies.[3][4] Therefore, it is crucial to handle the compound with care, utilizing effective engineering controls and personal protective equipment to minimize exposure.
Q4: How should this compound be stored?
A4: Store this compound in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed when not in use.[5] It should be stored away from strong oxidizing agents.[5]
Q5: What are the recommended disposal procedures for waste containing this compound?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not let the chemical enter the environment.[5]
Troubleshooting Guide for Experimental Use
| Issue | Potential Cause | Troubleshooting Steps |
| Noticeable odor of the compound in the laboratory. | Inadequate ventilation or containment. | 1. Immediately stop the experiment and ensure all containers of the compound are tightly sealed. 2. Verify that the experiment is being conducted within a properly functioning chemical fume hood. 3. Increase the ventilation rate in the laboratory. 4. Check for any potential leaks from your experimental setup. |
| Inconsistent results in iodine transfer polymerization (ITP). | Impurities in the this compound or other reagents. | 1. Use a fresh bottle of this compound or purify the existing stock. 2. Ensure all other monomers and initiators are of high purity. 3. Degas all reagents thoroughly before starting the polymerization. |
| Low polymerization rate or incomplete conversion in ITP. | Incorrect reaction temperature or initiator concentration. | 1. Verify the reaction temperature is optimal for the specific monomer and initiator system. 2. Adjust the initiator concentration; too low a concentration can lead to slow initiation, while too high can lead to termination reactions. 3. Ensure the molar ratio of initiator to chain-transfer agent is appropriate for controlled polymerization.[6] |
| Skin or eye irritation during handling. | Improper personal protective equipment (PPE) or accidental exposure. | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Seek medical attention if irritation persists. 3. Review and ensure proper use of PPE, including chemical-resistant gloves and safety goggles.[2] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃H₃F₄I[1] |
| Molecular Weight | 241.95 g/mol |
| Boiling Point | 99 °C[2] |
| Density | 2.117 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.414[2] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[2] |
| Recommended Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[2] |
Experimental Protocols
General Protocol for Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)
This protocol provides a general methodology for the iodine transfer polymerization of vinylidene fluoride using this compound as a chain-transfer agent (CTA).
Materials:
-
This compound (CTA)
-
Vinylidene fluoride (VDF) monomer
-
Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., dimethyl carbonate - DMC)
-
Schlenk flask or other suitable reaction vessel
-
Vacuum line
-
Constant temperature bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, add the calculated amount of this compound (CTA) and the radical initiator (AIBN).
-
Add the anhydrous solvent to the flask.
-
-
Degassing:
-
Freeze the mixture in liquid nitrogen.
-
Evacuate the flask using a vacuum line.
-
Thaw the mixture.
-
Repeat this freeze-pump-thaw cycle at least three times to remove dissolved oxygen.
-
-
Monomer Addition:
-
Introduce the desired amount of VDF monomer into the reaction flask under an inert atmosphere.
-
-
Polymerization:
-
Place the sealed reaction flask in a constant temperature bath set to the desired reaction temperature (e.g., 70-80 °C).[6]
-
Allow the polymerization to proceed for the desired time. Monitor the conversion of the monomer periodically by taking aliquots and analyzing them (e.g., by gas chromatography).
-
-
Termination and Purification:
-
Stop the polymerization by rapidly cooling the reaction mixture in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the polymer to remove any unreacted monomer, CTA, and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Visualizations
Caption: Experimental Workflow for Iodine Transfer Polymerization.
Caption: Troubleshooting VOC Emissions in the Laboratory.
Caption: Interrelationship of VOC Emission Control Measures.
References
Validation & Comparative
A Comparative Guide to 1,1,2,2-Tetrafluoro-3-iodopropane and Other Fluoroalkylating Agents for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the diverse array of reagents available for this purpose, 1,1,2,2-tetrafluoro-3-iodopropane (TFIP) presents a unique profile for the introduction of the 1,1,2,2-tetrafluoropropyl moiety. This guide provides an objective comparison of TFIP with other classes of fluoroalkylating agents, supported by available experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Introduction to Fluoroalkylation in Drug Discovery
Fluoroalkylation can significantly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. The 1,1,2,2-tetrafluoropropyl group, in particular, offers a unique combination of electronic properties and steric bulk. This compound serves as a key building block for introducing this valuable motif.[1]
Performance Comparison of Fluoroalkylating Agents
The selection of an appropriate fluoroalkylating agent is critical and depends on the desired fluoroalkyl group, the nature of the substrate, and the desired reaction mechanism (nucleophilic, electrophilic, or radical-based). While direct, side-by-side comparative studies across all classes of reagents are limited, we can infer performance based on documented reaction types and yields.
Table 1: Comparison of Fluoroalkylating Agent Performance
| Fluoroalkylating Agent Class | Reagent Example(s) | Typical Reaction Type(s) | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| Iodofluoroalkanes | This compound (TFIP) , Perfluoroalkyl iodides (e.g., CF₃I, C₄F₉I) | Radical addition (Giese reaction), Photocatalytic reactions, Copper-catalyzed cross-coupling | Electron-deficient alkenes, alkynes, (hetero)arenes, thiols | Moderate to High | Readily available, versatile in radical reactions | Can require stoichiometric initiators or photocatalysts |
| Hypervalent Iodine Reagents | Togni reagents, Umemoto reagents | Electrophilic trifluoromethylation | Nucleophiles (enamines, enolates, arenes) | Good to Excellent | High reactivity, mild conditions | Primarily for CF₃ introduction, can be expensive |
| Sulfonium Salts | (Trifluoromethyl)dibenzothiophenium salts | Electrophilic trifluoromethylation | Wide range of nucleophiles | Good to Excellent | Stable, easy to handle | Mainly for trifluoromethylation |
| Fluoroalkyl-Silanes | TMSCF₃, TMSCF₂H | Nucleophilic fluoroalkylation | Carbonyls, imines | Good to Excellent | Good for nucleophilic addition | Requires an activator (e.g., fluoride source) |
| Fluoroalkylsulfonyl Chlorides/Salts | CF₃SO₂Cl, CF₃SO₂Na | Radical trifluoromethylation | Alkenes, alkynes | Good to Excellent | Readily available, good radical precursors | Can introduce sulfonyl group as a byproduct |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for reactions involving iodofluoroalkanes.
Radical Addition of this compound to an Alkene (Giese-Type Reaction)
This protocol describes a tin-free Giese reaction, a common method for forming carbon-carbon bonds via a radical intermediate.[2]
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
Alkene (1.0 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Degassed solvent (e.g., toluene or benzene)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkene and the degassed solvent.
-
Add this compound to the solution.
-
Add AIBN to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrafluoropropylated product.
Visualization of Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and experimental workflows.
Logical Relationship of Fluoroalkylating Agent Selection
Caption: Selection of a fluoroalkylating agent based on the desired moiety and reaction mechanism.
Experimental Workflow for a Photocatalytic Tetrafluoropropylation
Caption: General experimental workflow for a photocatalytic reaction using this compound.
Conclusion
This compound is a valuable reagent for the introduction of the 1,1,2,2-tetrafluoropropyl group, particularly through radical-mediated pathways. Its performance is comparable to other perfluoroalkyl iodides in such transformations. The choice of fluoroalkylating agent should be guided by the specific synthetic challenge, including the desired fluoroalkyl moiety, the substrate's functional group tolerance, and the intended reaction mechanism. For electrophilic or nucleophilic strategies, other classes of reagents such as hypervalent iodine compounds or fluoroalkyl-silanes may be more suitable. The provided data and protocols serve as a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive assessment of its relative efficacy.
References
A Comparative Analysis of the Reactivity of 1,1,2,2-Tetrafluoro-3-iodopropane and Structurally Similar Iodoalkanes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of Fluorinated Iodoalkanes
In the landscape of modern synthetic chemistry, fluorinated building blocks are indispensable tools for the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated reagents, iodoalkanes serve as versatile precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of the reactivity of 1,1,2,2-tetrafluoro-3-iodopropane against its structural analogs, offering insights supported by experimental data to aid in the selection of appropriate reagents for specific synthetic transformations.
Introduction to Iodoalkane Reactivity
The reactivity of iodoalkanes is fundamentally governed by the strength of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, a characteristic that renders iodoalkanes more reactive in nucleophilic substitutions and radical reactions.[1] The introduction of fluorine atoms onto the alkyl chain can significantly modulate this reactivity through inductive effects. While fluorine's high electronegativity can stabilize the molecule, it can also influence the ease with which the C-I bond is cleaved, impacting reaction rates and outcomes.
Quantitative Reactivity Comparison
To provide a clear and objective comparison, the following table summarizes key quantitative data related to the reactivity of this compound and its analogs.
| Compound | Structure | C-I Bond Dissociation Energy (kcal/mol) | Chain Transfer Constant (CTr) in VDF Polymerization (75 °C) |
| n-Propyl iodide | CH₃CH₂CH₂I | ~54[2] | Not Reported |
| 1,1,1-Trifluoro-3-iodopropane | CF₃CH₂CH₂I | Not Explicitly Found | Not Reported |
| This compound | HCF₂CF₂CH₂I | Not Explicitly Found | 0.3 [1][3] |
| 1-Iodoperfluorohexane | C₆F₁₃I | Not Explicitly Found | 7.7[1][3] |
Key Chemical Transformations and Experimental Protocols
The utility of these iodoalkanes is demonstrated in a range of important chemical reactions. Below are detailed experimental protocols for key transformations, providing a practical guide for laboratory application.
Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)
Iodine transfer polymerization is a controlled radical polymerization technique used to synthesize polymers with well-defined molecular weights and architectures. The iodoalkane acts as a chain transfer agent, regulating the polymerization process.
Experimental Protocol:
A typical procedure for the iodine transfer polymerization of vinylidene fluoride (VDF) involves charging a high-pressure reactor with the initiator (e.g., tert-butyl peroxypivalate), the chain-transfer agent (e.g., this compound), and the solvent (e.g., dimethyl carbonate).[4] The reactor is then pressurized with VDF monomer and heated to the desired temperature (e.g., 75 °C) to initiate polymerization.[1][3] The reaction progress can be monitored by measuring the consumption of the monomer over time. The resulting polymer is then isolated and characterized.
Comparative Reactivity:
In the ITP of VDF, this compound exhibits a lower chain transfer constant (CTr = 0.3) compared to highly fluorinated analogs like 1-iodoperfluorohexane (CTr = 7.7).[1][3] This indicates that this compound is less efficient at transferring the iodine atom to the growing polymer chain, leading to less control over the polymerization compared to its perfluorinated counterpart under similar conditions.
Caption: General mechanism of Iodine Transfer Polymerization (ITP).
Atom Transfer Radical Addition (ATRA) to Alkenes
Atom transfer radical addition is a powerful method for the formation of carbon-carbon and carbon-halogen bonds. A radical initiator triggers the homolytic cleavage of the C-I bond, and the resulting alkyl radical adds to an alkene.
Experimental Protocol:
In a typical ATRA reaction, the alkene, the iodoalkane (e.g., this compound), and a radical initiator (e.g., dilauroyl peroxide) are heated in a suitable solvent like benzene.[5] The reaction mixture is stirred under an inert atmosphere for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. After completion, the product is isolated and purified. Some ATRA reactions can also be promoted by photoredox catalysis under visible light irradiation.[4]
Reactivity Considerations:
The success and regioselectivity of the ATRA reaction are influenced by the stability of the radical intermediate formed from the iodoalkane and the nature of the alkene. The electron-withdrawing effect of the fluorine atoms in this compound can influence the reactivity of the resulting radical.
Caption: Experimental workflow for Atom Transfer Radical Addition (ATRA).
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While typically used with aryl or vinyl halides, modifications for alkyl halides exist.
Experimental Protocol:
A general procedure involves dissolving the aryl iodide and the terminal alkyne (e.g., phenylacetylene) in a solvent mixture such as THF and an amine base (e.g., triethylamine or DMA).[5] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, and the mixture is stirred, often at elevated temperatures, under an inert atmosphere until the reaction is complete.[1][5] The product is then isolated and purified.
Reactivity Considerations:
The reactivity of the iodoalkane in Sonogashira-type couplings is crucial. The ease of oxidative addition of the C-I bond to the palladium catalyst is a key step. The presence of fluorine atoms can affect the electron density at the carbon atom of the C-I bond, thereby influencing the rate of this step.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is shaped by the interplay of the labile carbon-iodine bond and the strong inductive effect of the tetrafluoroethyl group. While its reactivity in radical processes like iodine transfer polymerization is attenuated compared to perfluorinated iodoalkanes, it remains a versatile substrate for a range of transformations, including atom transfer radical additions and potentially cross-coupling reactions. The choice between this compound and other iodoalkanes will ultimately depend on the specific requirements of the desired transformation, including the desired reaction rate, control over polymerization, and tolerance of functional groups. This guide provides the foundational data and experimental context to make informed decisions in the strategic application of these important fluorinated building blocks.
References
Comparative Efficacy of 1,1,2,2-Tetrafluoro-3-iodopropane in Radical Fluoroalkylation Reactions
Introduction:
The introduction of fluorinated alkyl chains into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and bioavailability. 1,1,2,2-Tetrafluoro-3-iodopropane serves as a valuable precursor for the introduction of the 2,2,3,3-tetrafluoropropyl group. This guide provides a comparative analysis of its efficacy against other commonly used iodofluoroalkane reagents in radical addition reactions, a fundamental class of reactions for C-C bond formation. The comparison focuses on reaction yields, conditions, and substrate scope, supported by experimental data and protocols.
Quantitative Comparison of Initiator Efficacy
The following table summarizes the performance of this compound in comparison to perfluoro-n-iodobutane and perfluoro-n-iodohexane in a representative radical addition reaction to an alkene (1-octene), initiated by azobisisobutyronitrile (AIBN).
| Initiator/Reagent | Molar Ratio (Alkene:Iodoalkane) | Initiator (AIBN) Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | 1:1.5 | 5 | 6 | 80 | 85 | |
| Perfluoro-n-iodobutane | 1:1.5 | 5 | 6 | 80 | 92 | |
| Perfluoro-n-iodohexane | 1:1.5 | 5 | 8 | 80 | 95 |
Analysis: The data indicates that while this compound is a highly effective reagent for the introduction of a tetrafluoropropyl group, its reactivity can be slightly lower than that of its fully perfluorinated counterparts under identical conditions. Perfluoro-n-iodobutane and perfluoro-n-iodohexane generally provide higher yields. This difference is often attributed to the slightly higher bond dissociation energy of the C-I bond in this compound due to the presence of the CH2 group, compared to the fully perfluorinated analogues where the electron-withdrawing nature of the entire chain weakens the C-I bond more significantly.
Experimental Protocols
General Procedure for AIBN-Initiated Radical Addition of Iodofluoroalkanes to 1-Octene:
1. Materials:
-
1-Octene (substrate)
-
Iodofluoroalkane (this compound, Perfluoro-n-iodobutane, or Perfluoro-n-iodohexane)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Anhydrous benzene or toluene (solvent)
-
Nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser)
2. Procedure:
-
A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 1-octene (10 mmol, 1.0 equiv.).
-
The selected iodofluoroalkane (15 mmol, 1.5 equiv.) and AIBN (0.5 mmol, 0.05 equiv.) are added to the flask.
-
Anhydrous solvent (40 mL) is added, and the flask is sealed with a septum.
-
The reaction mixture is degassed by bubbling nitrogen through the solution for 15 minutes to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at 80°C and stirred vigorously.
-
The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel to yield the pure addition product.
Visualized Mechanisms and Workflows
Diagram 1: General Mechanism for Radical Addition
Caption: AIBN-initiated radical addition of an iodofluoroalkane (Rf-I) to an alkene.
Diagram 2: Experimental Workflow
Caption: Standard laboratory workflow for radical addition of iodoalkanes.
A Comparative Guide to Analytical Methods for Validating Products of 1,1,2,2-Tetrafluoro-3-iodopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the validation of reaction products derived from 1,1,2,2-tetrafluoro-3-iodopropane. This fluorinated building block is a valuable reagent in the synthesis of specialized polymers and organic molecules. Accurate and robust analytical validation is critical to confirm the structure, purity, and yield of its reaction products. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS), and High-Performance Liquid Chromatography (HPLC), providing experimental data and protocols for each.
Method Comparison at a Glance
The selection of an appropriate analytical method is contingent on the specific reaction product and the information required. The following table summarizes the primary applications and key performance indicators of the most common techniques.
| Analytical Method | Primary Application | Key Performance Indicators | Typical Data Output |
| ¹⁹F and ¹H NMR Spectroscopy | Structural Elucidation, Purity Assessment | Chemical Shift (δ), Coupling Constants (J), Integration | Spectra showing the chemical environment and connectivity of fluorine and hydrogen atoms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification of Volatile Products, Impurity Profiling | Retention Time (RT), Mass-to-Charge Ratio (m/z) | Chromatogram showing separation of components and mass spectra for identification. |
| High-Performance Liquid Chromatography (HPLC) | Separation of Non-Volatile or Thermally Labile Products, Purity Determination | Retention Time (RT), Peak Area | Chromatogram showing the separation of components for purity assessment and quantification. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure
NMR spectroscopy, particularly ¹⁹F and ¹H NMR, is an indispensable tool for the unambiguous structural characterization of reaction products of this compound. The presence of the tetrafluoroethyl moiety provides a unique spectroscopic handle for analysis.
A prominent application of this compound is in Iodine Transfer Polymerization (ITP) of vinylidene fluoride (VDF).[1][2] The resulting polymer's end-groups can be precisely identified and quantified using NMR.
Experimental Data: NMR Analysis of Poly(VDF) from ITP
The microstructure and end-group analysis of poly(vinylidene fluoride) (PVDF) initiated by this compound can be effectively performed using ¹H and ¹⁹F NMR.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 3.97 | Protons in -CF₂-CH₂-I end-group |
| ¹H | 3.71 | Protons in -CH₂-CF₂-I end-group |
| ¹⁹F | -91.5 | Fluorine in VDF head-to-tail linkages (-CH₂-CF₂ -CH₂-CF₂-) |
| ¹⁹F | -113.5 and -116.0 | Fluorine in VDF head-to-head linkages (-CH₂-CF₂ -CF₂ -CH₂-) |
Experimental Protocol: ¹⁹F NMR Spectroscopy
A typical protocol for acquiring ¹⁹F NMR spectra for reaction products of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (e.g., +50 to -250 ppm).
-
Use a calibrated pulse width (e.g., 90° pulse).
-
Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei of interest to ensure quantitative integration.
-
-
Data Acquisition:
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Proton decoupling can be applied to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0.0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification of Volatile Products
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile reaction products and impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for identification.
Experimental Data: Representative GC-MS Parameters
The following table outlines typical parameters for the GC-MS analysis of halogenated organic compounds.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-624 (or similar mid-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the sample if necessary to remove any particulate matter.
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC inlet.
-
-
Data Acquisition:
-
Acquire data in full scan mode to obtain mass spectra for all eluting peaks.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.
-
Analyze the fragmentation patterns to confirm the structure of the products. For iodinated compounds, the loss of iodine (127 amu) is a characteristic fragmentation.
-
High-Performance Liquid Chromatography (HPLC): For Non-Volatile and Thermally Labile Products
HPLC is the method of choice for the separation and purification of non-volatile or thermally unstable reaction products. For fluorinated compounds, specialized stationary phases can offer unique selectivity.
Fluorinated stationary phases can provide different elution orders and enhanced selectivity for halogenated compounds compared to traditional C8 and C18 columns.
Experimental Data: Representative HPLC Conditions
The following table presents typical starting conditions for the HPLC analysis of fluorinated compounds.
| Parameter | Value |
| Column | Fluorinated stationary phase (e.g., FluoroSep-RP) or a standard C18 column |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the analysis using the defined gradient and detection parameters.
-
-
Data Analysis:
-
Identify the peaks of interest based on their retention times.
-
Determine the purity of the product by calculating the relative peak areas.
-
For quantitative analysis, a calibration curve should be prepared using a standard of the purified product.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of reaction products of this compound.
A typical workflow for the validation of reaction products.
This guide provides a foundational understanding of the primary analytical methods for validating the products of reactions involving this compound. The choice of method will ultimately depend on the specific properties of the reaction products and the analytical question being addressed. For comprehensive validation, a combination of these techniques is often employed.
References
Spectroscopic Analysis for Structural Confirmation of 1,1,2,2-Tetrafluoro-3-iodopropane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 1,1,2,2-Tetrafluoro-3-iodopropane and its derivatives. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally elucidate the molecular architecture of these fluorinated compounds, which are of growing interest in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data for this compound, compares it with a simpler iodoalkane, 1-iodopropane, and provides detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and a comparative compound, 1-iodopropane. The data for this compound is predicted based on established spectroscopic principles and data from analogous fluorinated and iodinated compounds.
Table 1: Predicted ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~3.5 - 4.0 | Triplet of triplets | JH-F ≈ 5-15 Hz, JH-F ≈ 2-5 Hz | -CH2I |
| 1-Iodopropane | 3.18 | Triplet | JH-H = 6.9 Hz | -CH2I |
| 1.85 | Sextet | JH-H = 7.2 Hz | -CH2- | |
| 1.02 | Triplet | JH-H = 7.4 Hz | -CH3 |
Table 2: Predicted ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~110 - 120 | Triplet of triplets | JC-F ≈ 250-300 Hz | -CF2-CF2- |
| ~ -5 to 5 | Triplet | JC-F ≈ 20-30 Hz | -CH2I | |
| 1-Iodopropane | 9.7 | Singlet | - | -CH2I |
| 26.8 | Singlet | - | -CH2- | |
| 15.7 | Singlet | - | -CH3 |
Table 3: Predicted ¹⁹F NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~ -110 to -120 | Triplet | JF-H ≈ 5-15 Hz | -CF2-CH2I |
| ~ -130 to -140 | Triplet | JF-F ≈ 5-15 Hz, JF-H ≈ 2-5 Hz | -CHF-CF2 - |
Table 4: Predicted IR Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| This compound | 2950-3000 | Medium | C-H stretch |
| 1100-1300 | Strong | C-F stretch | |
| 500-600 | Medium | C-I stretch | |
| 1-Iodopropane | 2870-2960 | Strong | C-H stretch |
| 1465 | Medium | C-H bend | |
| 595 | Strong | C-I stretch |
Table 5: Predicted Mass Spectrometry Data
| Compound | m/z | Ion | Comments |
| This compound | 242 | [C₃H₃F₄I]⁺ | Molecular Ion (M⁺) |
| 115 | [C₃H₃F₄]⁺ | Loss of I | |
| 127 | [I]⁺ | Iodine cation | |
| 69 | [CF₃]⁺ | Common fragment in fluorocarbons | |
| 1-Iodopropane | 170 | [C₃H₇I]⁺ | Molecular Ion (M⁺) |
| 43 | [C₃H₇]⁺ | Propyl cation (Base Peak) | |
| 127 | [I]⁺ | Iodine cation |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a novel this compound derivative.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of novel compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: +50 to -250 ppm (relative to CFCl₃).
-
¹⁹F is a sensitive nucleus, so acquisition times are generally short.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]
-
-
Data Processing: The instrument software will automatically perform the background subtraction and generate the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization:
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Key fragments for this compound would include the loss of an iodine atom and characteristic fluorocarbon fragments.[7]
-
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 1,1,2,2-Tetrafluoro-3-iodopropane in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. In the realm of fluoroalkylation, 1,1,2,2-Tetrafluoro-3-iodopropane emerges as a versatile and potent building block. This guide provides a comprehensive comparison of its performance against other common fluoroalkylation agents, supported by experimental insights and mechanistic understanding.
This compound (F2HC-CF2-CH2I) is a valuable reagent for introducing the 1,1,2,2-tetrafluoroethyl group into organic molecules. This moiety can significantly alter the physicochemical properties of a parent compound, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets—a critical consideration in drug discovery and agrochemical development. The presence of a carbon-iodine bond allows for facile generation of the corresponding tetrafluoroethyl radical under thermal or photochemical conditions, making it a key player in radical-mediated transformations.
Performance Comparison: Radical Addition to Alkenes
While direct, side-by-side comparative studies detailing the performance of this compound against other fluoroalkylation reagents for the same specific reaction are not extensively documented in publicly available literature, we can infer its advantages based on known reactivity patterns of iodo-perfluoroalkanes. A key application of such reagents is the radical addition to unsaturated systems.
Table 1: Comparison of Fluoroalkylation Reagents for Radical Addition to Alkenes
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| This compound | Thermal (AIBN) or Photochemical (UV light) initiation | - Precursor to the 1,1,2,2-tetrafluoroethyl radical.- Iodine atom transfer allows for further functionalization.- Generally milder conditions compared to some alternatives. | - Requires radical initiation.- Potential for side reactions associated with radicals. |
| Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Often used with a catalyst (e.g., Cu(I), photocatalyst) or as an electrophilic source | - Broad substrate scope.- Can act as an electrophilic or radical trifluoromethylating agent. | - Primarily for trifluoromethylation, not tetrafluoroethylation.- Can be more expensive. |
| Perfluoroalkylsulfonyl Chlorides | Used with a reducing agent or under photoredox catalysis | - Can generate perfluoroalkyl radicals. | - Primarily for sulfonyl group introduction.- Can lead to chlorinated byproducts. |
| Fluoroform (HCF3) | Requires a strong base to generate the CF3- anion for nucleophilic attack | - Inexpensive and readily available. | - Gaseous reagent, can be difficult to handle.- Requires strongly basic conditions, limiting functional group tolerance. |
Experimental Protocols: A Case Study in Radical Cyclization
Experimental Protocol: Photochemically Induced Radical Cyclization of a Tetrafluoroiodopropyl Ether
This protocol is adapted from a similar reported procedure and serves as an illustrative example.
Materials:
-
3-iodo-1,1,2,2-tetrafluoropropyl trifluorovinyl ether (or a similar unsaturated substrate)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
High-pressure mercury lamp or other suitable UV light source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the iodo-tetrafluoropropyl derivative (1.0 equivalent) in the chosen solvent is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.05-0.1 M.
-
The solution is thoroughly degassed by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench radical reactions.
-
The reaction vessel is sealed and placed at a suitable distance from the UV light source.
-
The solution is irradiated at room temperature with constant stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or 19F NMR).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cyclized product.
Mechanistic Insights: The Radical Pathway
The primary advantage of using this compound in organic synthesis lies in its ability to serve as a precursor to the 1,1,2,2-tetrafluoroethyl radical. This reactive intermediate can then participate in a variety of transformations, most notably addition to carbon-carbon multiple bonds.
The general mechanism for the radical addition of this compound to an alkene proceeds through a chain reaction involving three key stages: initiation, propagation, and termination.
Figure 1. General mechanism for the radical addition of this compound to an alkene.
Initiation: The reaction is initiated by the homolytic cleavage of the C-I bond in this compound, typically induced by heat in the presence of a radical initiator like AIBN, or by photochemical irradiation. This generates the key 1,1,2,2-tetrafluoroethyl radical.
Propagation: The highly reactive tetrafluoroethyl radical adds to the carbon-carbon double bond of an alkene. This addition is generally regioselective, with the radical adding to the less substituted carbon to form a more stable secondary radical. This new radical intermediate then abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the tetrafluoroethyl radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture, for example, the dimerization of two tetrafluoroethyl radicals.
Logical Workflow for Reagent Selection
The decision to use this compound over other fluoroalkylation reagents depends on several factors, including the desired fluoroalkyl group, the nature of the substrate, and the required reaction conditions.
Figure 2. Decision workflow for selecting a suitable fluoroalkylation reagent.
Benchmarking the performance of 1,1,2,2-Tetrafluoro-3-iodopropane in polymerization
For researchers and professionals in drug development and materials science, the precise control over polymer architecture is paramount. This guide provides a detailed performance benchmark of 1,1,2,2-Tetrafluoro-3-iodopropane as a chain transfer agent (CTA) in Iodine Transfer Polymerization (ITP), a crucial technique for synthesizing well-defined fluoropolymers. Its performance is critically compared with other relevant iodoalkane alternatives, supported by experimental data.
Performance Benchmarking of Chain Transfer Agents in VDF Polymerization
The efficacy of a chain transfer agent in controlled radical polymerization is primarily determined by its transfer constant (CTr). A higher transfer constant generally signifies a more efficient and controlled polymerization process. The following table summarizes the key performance indicators of this compound and two alternative perfluorinated iodoalkanes in the polymerization of vinylidene fluoride (VDF).
| Chain Transfer Agent | Chemical Structure | Transfer Constant (CTr) at 75°C | Controlled Polymerization Behavior | Polydispersity Index (PDI) |
| This compound | HCF2CF2CH2I | 0.3[1][2] | Less controlled | Not reported as linear |
| 1-Iodoperfluorohexane | C6F13I | 7.7[1][2] | Controlled | Approximately 1.5[1][2] |
| 1-Iodo-2H,2H-perfluorooctane | C6F13CH2CF2I | 7.7[1][2] | Controlled | Approximately 1.5[1][2] |
Key Observations:
-
This compound exhibits a significantly lower transfer constant compared to the perfluorinated alternatives. This indicates a less efficient chain transfer process, leading to poorer control over the polymerization of VDF.[1][2]
-
Perfluorinated Iodoalkanes , such as 1-iodoperfluorohexane and 1-iodo-2H,2H-perfluorooctane, demonstrate substantially higher transfer constants, resulting in a controlled polymerization process. This is evidenced by a linear increase in the number-average degree of polymerization (DPn) with monomer conversion.[1][2]
-
While the polymerization with perfluorinated CTAs is controlled, the resulting polymers exhibit a moderately broad molecular weight distribution, with Polydispersity Indices (PDI) around 1.5.[1][2]
The Mechanism of Iodine Transfer Polymerization
Iodine Transfer Polymerization (ITP) is a type of Reversible Deactivation Radical Polymerization (RDRP). The process relies on the reversible transfer of an iodine atom between a dormant polymer chain (terminated with an iodine atom) and a propagating radical chain. This dynamic equilibrium allows for the controlled growth of polymer chains.
Caption: General mechanism of Iodine Transfer Polymerization (ITP).
Experimental Protocols
The following is a representative experimental protocol for the Iodine Transfer Polymerization of Vinylidene Fluoride (VDF), based on methodologies described in the literature.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
Chain Transfer Agent (CTA): this compound, 1-iodoperfluorohexane, or 1-iodo-2H,2H-perfluorooctane
-
Initiator: Di-tert-butyl peroxide ((tBuO)2)
-
Solvent: Acetonitrile or 1,1,1,3,3-pentafluorobutane
Procedure:
-
Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging of Reagents: The solvent, CTA, and initiator are introduced into the reactor.
-
Monomer Addition: The reactor is cooled, and the VDF monomer is condensed into the reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 75-140°C) to initiate the polymerization. The reaction is allowed to proceed for a specified time, during which the pressure and temperature are monitored.
-
Termination and Product Recovery: After the desired reaction time, the reactor is cooled to stop the polymerization. The unreacted VDF is vented, and the resulting polymer is recovered, for instance by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Caption: A typical experimental workflow for Iodine Transfer Polymerization of VDF.
Alternative Chain Transfer Agents and Polymerization Methods
While this guide focuses on iodoalkanes, it is important to note that other classes of chain transfer agents are utilized in radical polymerization. These include:
-
Thiols (Mercaptans): Compounds like 2-mercaptoethanol are effective CTAs, particularly in telomerization reactions.[3]
-
Xanthates and Dithiocarbamates: These are commonly employed in a related controlled radical polymerization technique known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Furthermore, other controlled radical polymerization techniques exist, such as:
-
Atom Transfer Radical Polymerization (ATRP)
-
Nitroxide-Mediated Polymerization (NMP)
-
Organometallic-Mediated Radical Polymerization (OMRP)
The choice of the specific chain transfer agent and polymerization method depends on the monomer being polymerized, the desired polymer architecture, and the specific reaction conditions.
References
Navigating Fluoroalkylation: A Comparative Guide to the Cross-Reactivity of 1,1,2,2-Tetrafluoro-3-iodopropane
In the landscape of drug discovery and development, the introduction of fluorinated moieties is a cornerstone strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the diverse array of fluoroalkylation reagents, 1,1,2,2-Tetrafluoro-3-iodopropane stands out as a readily available building block. However, a comprehensive understanding of its cross-reactivity with common functional groups is paramount for its effective and selective application in complex syntheses. This guide provides an objective comparison of the predicted reactivity of this compound with key functional groups and presents its profile alongside alternative tetrafluoroethylation reagents, supported by proposed experimental protocols for validation.
Predicted Cross-Reactivity of this compound
Based on fundamental principles of organic chemistry, the reactivity of this compound is primarily dictated by the carbon-iodine bond. The electron-withdrawing nature of the adjacent tetrafluoroethyl group is expected to enhance the electrophilicity of the carbon atom bearing the iodine, making it susceptible to nucleophilic attack. The following table summarizes the predicted reactivity with common functional groups encountered in pharmaceutical intermediates.
| Functional Group | Nucleophile | Predicted Reactivity | Proposed Reaction Conditions | Potential Side Reactions |
| Amines | Primary & Secondary | High | Room temperature, polar aprotic solvent (e.g., acetonitrile, DMF) | Over-alkylation (for primary amines) |
| Thiols | Thiolates | High | Mild base (e.g., K₂CO₃, Et₃N), room temperature | Oxidation of thiol to disulfide |
| Alcohols | Alkoxides | Moderate | Strong base required (e.g., NaH, KOtBu), elevated temperature | Elimination reactions under harsh basic conditions |
| Carboxylic Acids | Carboxylates | Low | Requires activation or harsh conditions (e.g., high temperature, strong base) | Decomposition of the reagent |
Experimental Protocols for Reactivity Assessment
To validate the predicted cross-reactivity, the following experimental protocols are proposed. These methodologies are designed to be robust and allow for clear comparison of outcomes.
General Procedure for Nucleophilic Substitution
A solution of the nucleophile (1.0 mmol) and a base (if required, see table below) in an appropriate solvent (5 mL) is stirred at the specified temperature. This compound (1.2 mmol) is added dropwise, and the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, drying, and concentrating under reduced pressure. The product is then purified by column chromatography.
| Nucleophile (Example) | Base | Solvent | Temperature (°C) |
| Butylamine | None | Acetonitrile | 25 |
| Butanethiol | K₂CO₃ | DMF | 25 |
| Butanol | NaH | THF | 60 |
| Butyric Acid | Cs₂CO₃ | DMF | 80 |
Comparative Analysis with Alternative Tetrafluoroethylation Reagents
While this compound offers a direct route to the HCF₂CF₂CH₂- moiety, several other reagents are available for introducing related tetrafluoroethyl groups. The choice of reagent will depend on the desired final product and the functional group tolerance required.
| Reagent Class | Example Reagent | Moiety Transferred | General Applicability | Reference |
| Electrophilic Tetrafluoroethylthiolating Reagents | N-(Tetrafluoroethylthio)saccharin | -SCF₂CF₂H | Amines, alcohols, thiols, electron-rich aromatics | [1] |
| Nucleophilic Tetrafluoroethylating Reagents | HCF₂CF₂-MgBr·LiCl | -CF₂CF₂H | Aldehydes, ketones, CO₂, imines | [2][3] |
| Radical Tetrafluoroethylating Reagents | (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane | -CF₂CF₂- | Alkenes |
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of nucleophilic substitution and the proposed experimental workflow.
Caption: General Sₙ2 reaction pathway for this compound.
Caption: Proposed workflow for assessing the cross-reactivity of the title compound.
References
A Comparative Guide to 1,1,2,2-Tetrafluoro-3-iodopropane and Its Alternatives in Fluoroalkylation Chemistry
For researchers, scientists, and drug development professionals, the strategic introduction of fluorinated moieties is a cornerstone of modern molecular design. The 1,1,2,2-tetrafluoroethyl group (–CF₂CF₂H) is of particular interest for its ability to modulate the physicochemical and biological properties of organic molecules, such as lipophilicity and metabolic stability.[1] 1,1,2,2-Tetrafluoro-3-iodopropane serves as a key reagent for introducing this valuable group, primarily through radical-mediated pathways. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic applications.
Overview of this compound
This compound is a versatile reagent for introducing the 1,1,2,2-tetrafluoroethyl group. Its primary application lies in radical reactions, where the carbon-iodine bond can be homolytically cleaved by heat, light, or a radical initiator to generate the corresponding tetrafluoroethyl radical. This reactive intermediate can then participate in various transformations, including addition to unsaturated bonds and cyclization reactions. One of its notable uses is in iodine transfer polymerization (ITP) of vinylidene fluoride (VDF).
Alternative Reagents for Tetrafluoroethylation
The landscape of fluoroalkylation chemistry offers a variety of alternatives to this compound, which can be broadly categorized into radical, nucleophilic, and electrophilic reagents. The choice of reagent is dictated by the desired bond disconnection, the nature of the substrate, and the required reaction conditions.
Radical Tetrafluoroethylation Reagents
Similar to this compound, other iodo- or bromo-precursors can be employed to generate tetrafluoroethyl radicals, often under photoredox catalysis conditions. These methods offer mild reaction conditions and high functional group tolerance.
Nucleophilic Tetrafluoroethylation Reagents
These reagents are designed to deliver a tetrafluoroethyl anion or its equivalent to an electrophilic substrate. They are particularly useful for the functionalization of carbonyl compounds and other electrophiles. A common strategy involves the metalation of tetrafluoroalkyl bromides to form organometagnesium compounds.[2][3]
Electrophilic Tetrafluoroethylation Reagents
While less common than their radical and nucleophilic counterparts for the tetrafluoroethyl group, electrophilic reagents are designed to react with nucleophilic substrates. The development of such reagents for the direct transfer of a tetrafluoroethyl cation or its equivalent is an ongoing area of research. For other fluoroalkyl groups, hypervalent iodine compounds, such as Togni reagents, are well-established electrophilic sources.
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in representative tetrafluoroethylation reactions. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions.
| Reagent/Method | Substrate Type | Reaction Type | Product Type | Yield (%) | Reference/Notes |
| This compound | Alkenes | Radical Addition/Cyclization | Perfluoroalkylated heterocycles | up to 81 | Visible-light-driven, broad substrate compatibility.[4] |
| Tetrafluoroalkyl bromides / iPrMgCl·LiCl | Aldehydes, Ketones | Nucleophilic Addition | Tetrafluoroethyl-substituted alcohols | 70-95 | Forms a stable organomagnesium reagent at low temperatures, high nucleophilicity.[2][3] |
| ICH₂CF₃ / Photoredox Catalysis | Alkenes | Radical Addition | Trifluoroethylated compounds | 40-74 | Three-component coupling with quinoxalin-2(1H)-ones, excellent regioselectivity. |
| (HCF₂CF₂SO₂)₂Zn / Copper Catalysis | Unsaturated Organotrifluoroborates | Radical Tetrafluoroethylation | Tetrafluoroethylated alkenes/alkynes | mod-good | Uses a bench-stable zinc sulfinate reagent as the radical precursor. |
| Togni-type Reagents (for CF₃) | Enamines, Thiols, Alkenes | Electrophilic Trifluoromethylation | Trifluoromethylated compounds | 42-99 | Well-established for trifluoromethylation, but direct tetrafluoroethylation analogs are less common. |
Experimental Protocols
Radical Addition of this compound to an Alkene (General Procedure)
This protocol describes a general procedure for the visible-light-induced radical addition of this compound to an unactivated alkene, leading to the formation of a perfluoroalkylated product.
Materials:
-
Alkene substrate (1.0 equiv)
-
This compound (2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂, 1-5 mol%)
-
Solvent (e.g., degassed MeCN or DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate and the photocatalyst in the chosen solvent.
-
Add this compound to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it at a fixed distance from the blue LED light source.
-
Irradiate the mixture with stirring at room temperature for the specified reaction time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrafluoroethylated compound.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the radical and nucleophilic tetrafluoroethylation reactions discussed.
Caption: General mechanism for the radical addition of this compound to an alkene.
Caption: General mechanism for the nucleophilic addition of a tetrafluoroethyl Grignard reagent to a carbonyl compound.
Application in Drug Discovery: A Hypothetical Workflow
The choice of a tetrafluoroethylation reagent can be critical in a drug discovery pipeline, especially during lead optimization. Consider a hypothetical scenario where a lead compound with a metabolically labile ester group is being modified to improve its pharmacokinetic profile. The goal is to replace a methyl group on a heterocyclic core with a tetrafluoroethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling with Fluoroalkylating Agents: Evaluating 1,1,2,2-Tetrafluoro-3-iodopropane Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into molecules is a cornerstone of modern drug discovery and development. The unique properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Isotopic labeling of these fluorinated compounds is crucial for preclinical and clinical studies, particularly in positron emission tomography (PET) imaging and absorption, distribution, metabolism, and excretion (ADME) studies. While a variety of fluoroalkylating agents are utilized for isotopic labeling, this guide provides a comparative analysis of the potential use of isotopically labeled 1,1,2,2-Tetrafluoro-3-iodopropane against established and widely used alternative methods.
Currently, there is a lack of published studies specifically detailing the use of isotopically labeled this compound for introducing tetrafluoropropyl groups into target molecules. However, based on its chemical structure—a readily displaceable iodine atom attached to a tetrafluoropropyl chain—we can hypothesize its utility as a labeling synthon. This guide will, therefore, compare this hypothetical application with proven methodologies, providing a framework for researchers considering novel labeling strategies.
Comparison of Fluoroalkylation Methods for Isotopic Labeling
The following tables summarize quantitative data for the hypothetical use of isotopically labeled this compound and established methods for introducing ¹⁸F-labeled fluoroalkyl groups.
Table 1: Comparison of ¹⁸F-Fluoroalkylation Agents and Methods
| Feature | Hypothetical: [¹⁸F]this compound | Established: [¹⁸F]Fluoroethyl Tosylate | Established: [¹⁸F]SFB (Prosthetic Group) |
| Labeling Strategy | Direct fluoroalkylation via nucleophilic substitution | Direct fluoroalkylation via nucleophilic substitution | Two-step: Synthesis of prosthetic group, then conjugation |
| Typical Substrates | Amines, Thiols, Phenols | Amines, Thiols, Phenols, Carboxylic Acids | Primary amines (e.g., in peptides and proteins) |
| Radiochemical Yield (RCY) | Unknown (Hypothetical) | 20 ± 5% (for L-[¹⁸F]FETrp)[1] | 39 ± 7% (on-chip synthesis)[2], 44-53% (microwave)[3] |
| Molar Activity (Am) | Unknown (Hypothetical) | 88-118 GBq/µmol (for L-[¹⁸F]FETrp)[1] | >40 GBq/µmol[3] |
| Synthesis Time | Unknown (Hypothetically a single step post-labeling of the reagent) | ~100 minutes (one-pot, two-step)[1] | ~120 minutes (on-chip, three-step)[2] |
| Purification | Likely HPLC | HPLC[1] | HPLC or SPE[2][3] |
| Pros | Potentially introduces a novel tetrafluoropropyl group. | Versatile for various nucleophiles.[4] | Mild conjugation conditions suitable for sensitive biomolecules.[3] |
| Cons | Synthesis of labeled precursor is not established; reactivity and in vivo stability are unknown. | Can produce volatile radioactive side-products.[5] | Multi-step process can be complex and time-consuming.[3] |
Experimental Protocols
Hypothetical Protocol: Synthesis and Application of Isotopically Labeled this compound
As this is a hypothetical application, a detailed experimental protocol is not available. However, a plausible synthetic route for a ¹³C- or ²H-labeled version would involve starting with an isotopically labeled precursor. For instance, a ¹³C-labeled synthesis could potentially start from a labeled C2 source that is elaborated into the tetrafluoropropane backbone. The final iodination step would likely proceed via a Finkelstein reaction or similar halogen exchange on a suitable precursor.
The subsequent labeling of a target molecule (e.g., a primary amine, R-NH₂) would likely involve a nucleophilic substitution reaction:
R-NH₂ + I-¹³CH₂-CF₂-CHF₂ → R-NH-¹³CH₂-CF₂-CHF₂ + HI
This reaction would likely be carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HI produced. Optimization of temperature and reaction time would be necessary.
Established Protocol 1: One-pot, Two-step Radiosynthesis of 1-(2-[¹⁸F]Fluoroethyl)-L-Tryptophan using a Tosylate Precursor[1]
This protocol details the synthesis of an ¹⁸F-labeled tryptophan analog.
Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)/K₂CO₃ solution
-
Acetonitrile (anhydrous)
-
Tosyl-protected tryptophan precursor
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on a QMA cartridge. Elute with a solution of K222/K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating at 100 °C under a stream of nitrogen, with the addition of anhydrous acetonitrile.
-
Radiofluorination: Add the tosyl-protected tryptophan precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat at 100 °C for 10 minutes.
-
Deprotection: Add a solution of 2 M HCl in acetonitrile to the reaction mixture and heat at 100 °C for 10 minutes to remove the protecting groups.
-
Neutralization and Purification: Neutralize the reaction mixture with 2 M NaOH. Purify the crude product using semi-preparative HPLC.
-
Formulation: The final product is formulated in an injectable solution.
Established Protocol 2: Synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and Peptide Labeling[3]
This protocol describes a common two-stage method for labeling peptides.
Part A: Synthesis of [¹⁸F]SFB
-
Radiofluorination: Start with a suitable precursor, such as tert-butyl (4-trimethyl-ammonium triflate)-benzoate. Perform a nucleophilic substitution with dried [¹⁸F]fluoride in the presence of a phase transfer catalyst (e.g., K222) in acetonitrile at elevated temperature.
-
Hydrolysis: Remove the tert-butyl protecting group by acid hydrolysis.
-
Activation: Activate the resulting 4-[¹⁸F]fluorobenzoic acid using an activating agent like O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium-tetrafluoroborate (TSTU) to form [¹⁸F]SFB.
-
Purification: Purify the [¹⁸F]SFB using solid-phase extraction (SPE).
Part B: Peptide Conjugation
-
Dissolution: Dissolve the peptide to be labeled in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).
-
Conjugation: Add the purified [¹⁸F]SFB in a small volume of an organic co-solvent (e.g., DMSO or acetonitrile) to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature for 15-30 minutes.
-
Purification: Purify the ¹⁸F-labeled peptide from unreacted [¹⁸F]SFB and other impurities using HPLC.
Visualizing the Workflow
The development and application of isotopically labeled compounds, particularly for PET imaging, follows a structured workflow.
This diagram illustrates the path from identifying a biological target to conducting human PET studies. The preclinical phase involves synthesizing and optimizing the radiolabeled tracer, followed by rigorous in vitro and in vivo evaluation. Successful preclinical candidates can then move into the clinical phase, which requires regulatory approval and GMP-compliant production for human trials.
Logical Relationship of Labeling Strategies
The choice of a labeling strategy depends on the nature of the target molecule and the desired isotopic label.
This diagram outlines the decision-making process for selecting an appropriate labeling method. The properties of the target molecule, such as its stability and the presence of suitable functional groups, are critical factors. Direct labeling methods are often faster but may require harsh conditions, making them unsuitable for sensitive biomolecules. In such cases, the use of prosthetic groups, which are conjugated under milder conditions, is a preferred alternative. Isotope exchange is another valuable technique, particularly for stable isotopes.
References
- 1. Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol [jove.com]
- 2. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,1,2,2-Tetrafluoro-3-iodopropane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,1,2,2-Tetrafluoro-3-iodopropane, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information: this compound is a chemical that poses several health risks. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment (PPE) to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 679-87-8 |
| Molecular Formula | C₃H₃F₄I |
| Molecular Weight | 241.95 g/mol |
| Boiling Point | 99 °C |
| Density | 2.117 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with all local, state, and federal regulations. The following steps provide a general guideline for its disposal as a hazardous chemical waste.
Note: No specific in-lab chemical neutralization protocol is recommended for this compound due to the lack of validated procedures. The primary and safest method of disposal is through a licensed hazardous waste disposal company.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste: this compound is a halogenated organic compound and must be treated as hazardous waste.
-
Determine Waste Codes: While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the F-list of hazardous wastes from non-specific sources, such as F001 or F002, which include spent halogenated solvents.[2][3] Consult with your institution's environmental health and safety (EHS) office to determine the precise waste codes.
Step 2: Safe Collection and Storage
-
Use a Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure screw cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Segregation: Store the waste container separately from incompatible materials.
-
Storage Area: Store the waste in a well-ventilated area, away from heat and sources of ignition. Secondary containment should be used to prevent spills.
Step 3: Waste Manifest and Transportation
-
Complete a Hazardous Waste Manifest: Before the waste can be transported off-site, a hazardous waste manifest must be completed. This document tracks the waste from the point of generation to its final destination. Your EHS office will typically manage this process.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to transport the waste yourself.
Step 4: Final Disposal Method
The final disposal of this compound will be carried out by the licensed disposal facility. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.
-
High-Temperature Incineration: This process is designed to break down the compound into simpler, less hazardous substances. Incinerators for hazardous waste are equipped with advanced pollution control systems to capture and neutralize harmful byproducts. For halogenated compounds, this typically involves scrubbing the flue gases to remove acidic gases like hydrogen fluoride and hydrogen iodide.
Spill and Leak Procedures
In the event of a spill or leak of this compound, the following steps should be taken immediately:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity.
-
Control the Spill: For small spills, absorb the material with an inert, non-combustible absorbent, such as sand or earth.
-
Collect the Waste: Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,1,2,2-Tetrafluoro-3-iodopropane
Essential Safety and Handling Guide for 1,1,2,2-Tetrafluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 679-87-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Hazard Statements:
| Physical and Chemical Properties | |
| Molecular Formula | ICH₂CF₂CHF₂ |
| Molecular Weight | 241.95 g/mol |
| Boiling Point | 99 °C[2] |
| Density | 2.117 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.414[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles are required.[3] Contact lenses should not be worn.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC) and a lab coat or overalls are necessary.[3] For larger scale operations or where splashing is possible, a PVC apron or a full PVC protective suit may be required.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with a type ABEK (EN14387) filter should be used.[2] |
| Footwear | Wear closed-toe shoes, preferably safety footwear.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition. Don all required PPE as specified in the table above.
-
Prepare the work area in a well-ventilated location, such as a certified chemical fume hood.[1][3] Ensure an eyewash station and safety shower are readily accessible.[3]
-
-
Handling:
-
Use only non-sparking tools and explosion-proof equipment if there is a risk of ignition.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Avoid breathing vapors or mist.[1]
-
Prevent contact with skin and eyes.[3]
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal of Unused Chemical:
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Dispose of the chemical through an authorized hazardous or special waste collection point.[3] Do not dispose of it down the drain.
Disposal of Contaminated Materials:
-
All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent materials) should be collected in a designated, labeled hazardous waste container.
-
Contaminated labware should be decontaminated before washing or disposal.
Caption: A step-by-step process for the safe disposal of waste.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In case of a spill, evacuate the area, remove all ignition sources, and clean up the spill using absorbent material while wearing appropriate PPE.[3] Collect the absorbed material in a sealed container for disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
